molecular formula C17H20N4OS B12296387 T-448

T-448

Cat. No.: B12296387
M. Wt: 328.4 g/mol
InChI Key: HQRYNOVKRKLADI-UHFFFAOYSA-N
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Description

T-448 is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRYNOVKRKLADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to T-448: A Specific Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation "T-448" has been associated with multiple distinct therapeutic agents. This guide clarifies these distinctions and provides a comprehensive technical overview of the most prominently documented small molecule: This compound, a novel, orally-bioactive, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1) . This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

For clarity, the other molecules are briefly identified as:

  • EOS-448 (GSK4428859A): An antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody investigated for cancer immunotherapy.[1][2][3]

  • TAK-448 (MVT-602): A potent KISS1R agonist, a nonapeptide with testosterone-suppressive activity, studied in the context of prostate cancer.[4][5][6][7]

This guide will focus exclusively on the LSD1 inhibitor, this compound.

Core Compound Information: this compound (LSD1 Inhibitor)

This compound is a specific, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates histone H3 at lysine 4 (H3K4).[5] Its chemical name is 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate.[5][8]

Chemical Structure and Properties
PropertyValueReference
IUPAC Name 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide[9]
Molecular Formula C₁₇H₂₀N₄OS (free base)[9]
Molecular Weight 328.4 g/mol (free base)[9]
IC₅₀ 22 nM (for LSD1)[5]
CAS Number 1597426-52-2 (free base)[9]
Pharmacological Properties
PropertyDescriptionReference
Mechanism of Action Irreversible (covalent) inhibitor of LSD1 enzyme activity. It forms a compact formyl-FAD adduct, which has minimal impact on the LSD1-GFI1B complex.[5][8]
Primary Effect Enhances histone H3 lysine 4 (H3K4) methylation in neurons.[5]
Therapeutic Potential Investigated for neurodevelopmental disorders due to its ability to improve learning function. Shows a superior hematological safety profile compared to other LSD1 inhibitors.[5]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting LSD1, a key epigenetic regulator. LSD1 removes methyl groups from mono- and di-methylated H3K4, leading to transcriptional repression. By irreversibly inhibiting LSD1, this compound prevents the demethylation of H3K4, thereby maintaining a transcriptionally active chromatin state at target gene promoters. This leads to increased expression of genes involved in neuronal plasticity, such as brain-derived neurotrophic factor (BDNF).

The signaling pathway can be visualized as follows:

T448_LSD1_Pathway Signaling Pathway of this compound T448 This compound LSD1 LSD1 Enzyme T448->LSD1 Inhibits H3K4me2 Histone H3 Lys4 (di-methylated) LSD1->H3K4me2 Demethylates GeneRepression Gene Repression LSD1->GeneRepression Leads to H3K4me1 Histone H3 Lys4 (mono-methylated) H3K4me2->H3K4me1 Demethylation Product GeneActivation Gene Activation (e.g., BDNF) H3K4me2->GeneActivation Promotes

Mechanism of this compound action on the LSD1 pathway.

Experimental Protocols

The study of this compound and its effects on LSD1 inhibition involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me2

This protocol is designed to identify the genomic regions where H3K4 dimethylation is altered upon treatment with this compound.

  • Cell Culture and Treatment: Culture neuronal cells or other relevant cell lines to approximately 80-90% confluency. Treat cells with a predetermined concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 0.125 M.

  • Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 base pairs.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me2. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure changes in the mRNA levels of LSD1 target genes.

  • RNA Extraction: Treat cells with this compound as described above. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., BDNF, UCP2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between this compound treated and control samples.

In Vivo Mouse Model for Efficacy and Safety Assessment

This protocol outlines a general procedure for evaluating the in vivo effects of this compound.

  • Animal Model: Utilize a relevant mouse model, such as mice with NMDA receptor hypofunction to assess cognitive improvement.

  • Drug Administration: Administer this compound orally to the mice at various doses (e.g., 1-100 mg/kg) daily for a specified period (e.g., 3 weeks). A control group should receive the vehicle.

  • Behavioral Testing: Perform behavioral tests, such as the T-maze or Morris water maze, to assess learning and memory functions.

  • Pharmacodynamic Analysis: At the end of the treatment period, collect brain tissue (e.g., hippocampus) to measure H3K4me2 levels by Western blot or ChIP-qPCR.

  • Safety Assessment: Monitor the animals for any adverse effects. Collect blood samples to perform complete blood counts to assess hematological toxicity, particularly platelet counts.

Experimental Workflow and Synthesis Overview

General Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel LSD1 inhibitor like this compound.

T448_Workflow Experimental Workflow for this compound Characterization cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies EnzymeAssay LSD1 Enzyme Assay (IC50 Determination) CellCulture Cell Culture (Neuronal Cells) EnzymeAssay->CellCulture GeneExpression Gene Expression Analysis (qRT-PCR) CellCulture->GeneExpression ChIP Chromatin Analysis (ChIP-seq/qPCR) CellCulture->ChIP AnimalModel Mouse Model (e.g., NMDAR Hypofunction) CellCulture->AnimalModel Behavioral Behavioral Testing (Cognition) AnimalModel->Behavioral PD Pharmacodynamics (Brain H3K4me2) AnimalModel->PD Tox Toxicology (Hematology) AnimalModel->Tox

A representative workflow for the preclinical evaluation of this compound.
Synthesis of this compound

The synthesis of 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide likely involves a multi-step process. A plausible synthetic route would start with the formation of the substituted cyclopropylamine moiety, followed by its coupling to a benzoyl chloride derivative, and finally, the amidation reaction with 2-amino-5-methyl-1,3,4-thiadiazole. The synthesis of related 2-amino-1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides.

Conclusion

This compound is a potent and specific irreversible inhibitor of LSD1 with a favorable safety profile. Its unique mechanism of forming a compact formyl-FAD adduct distinguishes it from other LSD1 inhibitors. The ability of this compound to increase H3K4 methylation in the brain and improve cognitive function in preclinical models suggests its therapeutic potential for neurodevelopmental disorders. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and development of this compound and other novel epigenetic modulators.

References

T-448: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of T-448, a specific, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the compound's mechanism of action, its impact on critical signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound is a potent inhibitor of the histone H3K4 demethylase activity of LSD1 (also known as KDM1A).[1] Its mechanism is distinct from many other tranylcypromine-based LSD1 inhibitors. While typical inhibitors can disrupt the crucial interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B), leading to hematological toxicities like thrombocytopenia, this compound is designed to avoid this issue.[1]

This compound irreversibly binds to the flavin adenine dinucleotide (FAD) cofactor within the active site of LSD1, generating a compact formyl-FAD adduct.[1] This modification effectively inactivates the demethylase function of the enzyme. However, the compact nature of this adduct causes minimal steric hindrance, thereby preserving the structural integrity of the LSD1-GFI1B complex.[1] This specificity of action allows for the targeted inhibition of LSD1's enzymatic activity without the associated hematological side effects observed with broader-acting inhibitors.[1]

Quantitative Data

The following table summarizes the key quantitative metrics defining the potency and selectivity of this compound.

ParameterValueSpeciesNotes
IC₅₀ 22 nMHuman (recombinant)Measures the concentration for 50% inhibition of LSD1 H3K4 demethylase activity.[1]
k_inact/K_I 1.7 × 10⁴ ± 2.6 × 10³ s⁻¹ M⁻¹Human (recombinant)Indicates irreversible enzyme inhibition kinetics.[1]
Selectivity >4,500-fold vs. MAO-A/BHumanDemonstrates high selectivity against other FAD-dependent amine oxidases.[1]

Signaling Pathways and Biological Effects

The primary biological consequence of this compound's inhibition of LSD1 is the modulation of histone methylation, which in turn regulates gene expression. By blocking LSD1's demethylase activity, this compound leads to an increase in the levels of mono- and di-methylation of histone H3 at lysine 4 (H3K4me1 and H3K4me2), which are epigenetic marks associated with active gene transcription.[1]

In preclinical models of central nervous system (CNS) disorders associated with N-methyl-D-aspartate receptor (NMDAR) hypofunction, this compound has been shown to:

  • Increase H3K4 methylation: Specifically, it enhances H3K4me2 levels at the promoter and upstream regions of key neural plasticity-related genes.[1]

  • Upregulate Gene Expression: This increased methylation leads to the enhanced transcription and mRNA expression of genes critical for neuronal function and learning, including Brain-Derived Neurotrophic Factor (Bdnf), Arc, and Fos.[1]

  • Restore Learning Function: By modulating this epigenetic pathway, this compound has been demonstrated to ameliorate learning deficits in animal models.[1]

Signaling Pathway Diagram

T448_Pathway cluster_drug Drug Action cluster_enzyme Epigenetic Regulation cluster_gene Gene Expression cluster_outcome Functional Outcome T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits H3K4me2_demethylation H3K4me1/2 Demethylation T448->H3K4me2_demethylation Blocks LSD1->H3K4me2_demethylation Catalyzes H3K4me2_increase Increased H3K4me1/2 LSD1->H3K4me2_increase Leads to (via inhibition) Genes Neural Plasticity Genes (Bdnf, Arc, Fos) H3K4me2_increase->Genes Promotes Transcription mRNA Increased mRNA Expression Genes->mRNA Outcome Amelioration of Learning Deficits mRNA->Outcome Contributes to

Caption: this compound inhibits LSD1, increasing H3K4 methylation and expression of neural genes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Ex Vivo LSD1 Enzyme Activity Assay

This assay is used to determine the level of LSD1 enzyme inhibition in tissues following in vivo administration of this compound.

a. Tissue Homogenization:

  • Isolate hippocampal tissues from treated and control animals and store at -80°C.

  • Homogenize tissues in ice-cold RIPA buffer (e.g., Millipore, #20-188) supplemented with a protease inhibitor cocktail (e.g., Roche, #4693132001) and a phosphatase inhibitor cocktail (e.g., Roche, #4906837001).

  • Clarify the homogenate by centrifugation to remove cellular debris.

b. Immunoprecipitation of LSD1:

  • Pre-clear the tissue homogenate by incubating with Protein G Sepharose beads (e.g., GE Healthcare, #17-0618-01) with gentle rotation at 4°C.

  • Pellet the beads and transfer the supernatant to a new tube.

  • Add an anti-LSD1 antibody (e.g., Cell Signaling Technology, #2139) to the pre-cleared lysate.

  • Incubate overnight at 4°C with gentle rotation to form the antibody-LSD1 complex.

  • Add fresh Protein G Sepharose beads and incubate for 1-2 hours at 4°C to capture the complex.

  • Wash the beads several times with wash buffer to remove non-specific binding.

c. Demethylase Activity Measurement:

  • The immunoprecipitated LSD1-bead complex is used directly in a histone demethylase activity assay.

  • Utilize a commercial kit (e.g., Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit) or a custom assay with a di-methylated H3K4 peptide substrate.

  • Incubate the LSD1-bead complex with the substrate under the conditions specified by the assay protocol.

  • Detect the demethylated product using a specific antibody and a fluorometric or colorimetric readout system.

  • Calculate the percentage of residual LSD1 activity in this compound-treated samples relative to vehicle-treated controls.

Experimental Workflow: Ex Vivo LSD1 Assay

LSD1_Assay_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_assay Activity Measurement Homogenize 1. Homogenize Tissue (RIPA + Inhibitors) Preclear 2. Pre-clear Lysate (Protein G Beads) Homogenize->Preclear Add_Ab 3. Add Anti-LSD1 Ab Preclear->Add_Ab Capture 4. Capture Complex (Protein G Beads) Add_Ab->Capture Wash 5. Wash Beads Capture->Wash Incubate 6. Incubate with H3K4me2 Substrate Wash->Incubate Detect 7. Detect Demethylated Product Incubate->Detect Analyze 8. Quantify Residual Activity Detect->Analyze

Caption: Workflow for measuring ex vivo LSD1 enzyme activity after this compound treatment.

Chromatin Immunoprecipitation (ChIP) for H3K4me2

This protocol is used to quantify the levels of H3K4 di-methylation at specific gene loci in brain tissue.

a. Chromatin Preparation:

  • Cross-link proteins to DNA in fresh or frozen brain tissue (e.g., cortex) using 1% formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Sonically shear the chromatin to produce DNA fragments of approximately 200-800 bp.

b. Immunoprecipitation:

  • Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me2. A "no antibody" or IgG control should be run in parallel.

  • Capture the antibody-chromatin complexes using Protein A/G agarose or magnetic beads.

  • Wash the beads extensively to remove non-specifically bound chromatin.

c. Elution and DNA Purification:

  • Elute the chromatin from the beads.

  • Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt concentration.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

d. Quantitative PCR (qPCR):

  • Perform qPCR using the purified DNA as a template.

  • Use primers designed to amplify specific regions of interest, such as the upstream regulatory regions of the Ucp2, Bdnf, Arc, or Fos genes.

  • Quantify the amount of immunoprecipitated DNA relative to the total input chromatin to determine the enrichment of H3K4me2 at the target loci.

References

In Vitro Characterization of T-448: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The designation "T-448" refers to two distinct therapeutic candidates that have undergone in vitro characterization: a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1) and an anti-TIGIT monoclonal antibody known as EOS-448 or belrestotug. This guide provides an in-depth technical overview of the available in vitro data for both entities, tailored for researchers, scientists, and drug development professionals.

Part 1: this compound, the LSD1 Inhibitor

This compound is a specific, irreversible inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), an epigenetic modifier implicated in various diseases.[1] In vitro studies have been crucial in defining its potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from the in vitro characterization of the LSD1 inhibitor this compound.

ParameterValueCell/SystemReference
IC50 22 nMHuman recombinant LSD1[1]
Inactivation Rate kinact/KI = 1.7 × 104 ± 2.6 × 103 s-1M-1Human recombinant LSD1
Selectivity >4,500-fold over MAO-A/BEnzyme assays
Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

LSD1 Enzyme Inhibition Assay

This assay determines the potency of this compound in inhibiting the demethylase activity of LSD1.

  • Enzyme and Substrate: Recombinant human LSD1 is used as the enzyme source. A synthetic peptide corresponding to the N-terminus of histone H3, dimethylated at lysine 4 (H3K4me2), serves as the substrate.

  • Assay Principle: The enzymatic reaction involves the demethylation of the H3K4me2 peptide by LSD1, which produces formaldehyde as a byproduct. The amount of formaldehyde generated is quantified using a coupled reaction with horseradish peroxidase and a fluorescent substrate.

  • Procedure:

    • This compound is serially diluted and pre-incubated with recombinant human LSD1 to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of formaldehyde produced is measured using a fluorometric method.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell-Based Histone H3K4 Methylation Assay

This assay evaluates the ability of this compound to increase H3K4 methylation in a cellular context.

  • Cell Line: Primary cultured rat neurons are utilized for these experiments.

  • Assay Principle: Cells are treated with this compound, leading to the inhibition of endogenous LSD1 and a subsequent increase in the levels of H3K4 methylation. This change is quantified using chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) or by immunofluorescence.

  • Procedure (ChIP-qPCR):

    • Primary rat neurons are cultured and treated with various concentrations of this compound for a specified duration.

    • Chromatin is cross-linked, extracted, and sheared.

    • An antibody specific for dimethylated H3K4 (H3K4me2) is used to immunoprecipitate the chromatin fragments.

    • The cross-links are reversed, and the DNA is purified.

    • qPCR is performed to quantify the enrichment of specific gene promoters, such as that of the Ucp2 gene, which is known to be regulated by LSD1.

Signaling Pathway and Experimental Workflow Diagrams

T448_LSD1_Mechanism cluster_epigenetics Epigenetic Regulation cluster_inhibition This compound Action H3K4me2 H3K4me2 H3K4me1 H3K4me1 H3K4me2->H3K4me1 Gene_Repression Gene Repression H3K4me1->Gene_Repression T448 This compound LSD1 LSD1 T448->LSD1 Inhibits LSD1->H3K4me1 Demethylates T448_Experimental_Workflow start Start: In Vitro Characterization enzyme_assay LSD1 Enzyme Inhibition Assay (IC50 Determination) start->enzyme_assay cell_assay Cell-Based H3K4 Methylation Assay (Primary Rat Neurons) start->cell_assay spr_assay Surface Plasmon Resonance (LSD1-GFI1B Interaction) start->spr_assay data_analysis Data Analysis and Interpretation enzyme_assay->data_analysis cell_assay->data_analysis spr_assay->data_analysis EOS448_Mechanism cluster_Tcell T-Cell / NK Cell cluster_APC Antigen Presenting Cell / Tumor Cell cluster_EOS448 EOS-448 Action TIGIT TIGIT Activation Cell Activation TIGIT->Activation CD226 CD226 CD226->Activation CD155 CD155 (Ligand) CD155->TIGIT Inhibitory Signal CD155->CD226 Activating Signal EOS448 EOS-448 EOS448->TIGIT Blocks Interaction EOS448_Workflow start Start: Preclinical In Vitro Assessment binding_assay Binding Assays (e.g., ELISA, Flow Cytometry) start->binding_assay tcell_activation T-Cell Functional Assays (Cytokine Release, Proliferation) start->tcell_activation adcc_assay ADCC Assays (NK Cell-Mediated Lysis) start->adcc_assay potency_evaluation Potency and MoA Confirmation binding_assay->potency_evaluation tcell_activation->potency_evaluation adcc_assay->potency_evaluation

References

An In-depth Technical Guide to EOS-448 (GSK4428859A): Discovery, Mechanism, and Clinical History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of EOS-448 (also known as belrestotug or GSK4428859A) was discontinued in May 2025. This guide provides a historical technical overview based on publicly available information.

Introduction

EOS-448 was an investigational human IgG1 monoclonal antibody targeting the T-cell immunoglobulin and ITIM domain (TIGIT) receptor, an immune checkpoint inhibitor. Developed by iTeos Therapeutics and later in collaboration with GlaxoSmithKline (GSK), EOS-448 was designed to enhance the anti-tumor immune response through a multi-faceted mechanism.[1][2][3] This document provides a comprehensive overview of the discovery, development, mechanism of action, and clinical history of EOS-448.

Discovery and Development History

iTeos Therapeutics, a clinical-stage biopharmaceutical company, pioneered the discovery and initial development of EOS-448 as part of its focus on a new generation of immuno-oncology therapeutics.[1][2] The antibody was designed to have a functional Fc domain to elicit a more potent anti-tumor response.[1][3]

In June 2021, iTeos entered into a major collaboration with GSK to co-develop and co-commercialize EOS-448.[1][4] The deal, valued at up to $2.1 billion with a $625 million upfront payment to iTeos, highlighted the significant interest in the TIGIT pathway as a promising target for cancer immunotherapy.[4][5]

The development program for EOS-448 advanced into Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other agents, such as anti-PD-1 antibodies.[1][6] However, in May 2025, GSK and iTeos announced the discontinuation of the belrestotug (EOS-448) program.[7] The decision was based on mid-stage clinical trial results that, while meeting the primary endpoint of objective response rate, did not show clinically meaningful improvements in progression-free survival.[7]

Mechanism of Action

EOS-448 was designed to exert its anti-tumor effects through a multi-faceted mechanism of action, primarily centered around its high-affinity binding to the TIGIT receptor.[3][8]

  • Blockade of TIGIT Signaling: TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. Its ligands, such as CD155 and CD112, are often upregulated on tumor cells. By binding to these ligands, TIGIT suppresses the anti-tumor activity of T cells and NK cells. EOS-448 was designed to block this interaction, thereby releasing the "brake" on the immune response.

  • Fc-gamma Receptor (FcγR) Engagement: A key design feature of EOS-448 was its functional IgG1 Fc domain. This allowed the antibody to engage Fcγ receptors on other immune cells, leading to:

    • Depletion of TIGIT-high cells: This includes the depletion of immunosuppressive regulatory T cells (Tregs) and terminally exhausted T cells that express high levels of TIGIT.[9][10]

    • Activation of Antigen-Presenting Cells (APCs): Engagement of FcγR on APCs could lead to their activation and enhanced presentation of tumor antigens to T cells.[8]

    • Activation of NK cells: FcγR engagement on NK cells can trigger antibody-dependent cell-mediated cytotoxicity (ADCC).

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for EOS-448 in the tumor microenvironment.

EOS448_Mechanism cluster_tumor Tumor Cell cluster_tcell T-cell / NK Cell cluster_apc APC / NK Cell Tumor Tumor Cell CD155 CD155/CD112 T_cell T-cell / NK Cell TIGIT TIGIT TIGIT->CD155 Inhibitory Signal CD226 CD226 CD226->CD155 Activating Signal APC APC / NK Cell Fc_gamma_R FcγR EOS448 EOS-448 EOS448->TIGIT Blocks Interaction EOS448->Fc_gamma_R Engages

Caption: Proposed mechanism of action of EOS-448.

Experimental Protocols

Detailed experimental protocols for the studies on EOS-448 are not fully available in the public domain. The following represents a high-level summary of the likely methodologies used based on conference abstracts and press releases.

Preclinical In Vitro and In Vivo Studies:

  • Cell-based Assays: These were likely used to determine the potency of EOS-448 in blocking the TIGIT-CD155 interaction and to compare its activity to other anti-TIGIT antibodies.[3][9]

  • Flow Cytometry: This technique would have been essential for assessing the expression of TIGIT on different immune cell populations and for quantifying the depletion of Tregs and exhausted T cells following treatment with EOS-448.[10]

  • Murine Cancer Models: To evaluate the in vivo anti-tumor activity of a mouse surrogate of EOS-448, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[8][10]

Clinical Trial Methodologies:

  • Phase 1/2 Clinical Trials: EOS-448 was evaluated in multicenter, open-label, dose-escalation and expansion studies in patients with advanced solid tumors.[1][6]

  • Pharmacodynamic Assessments: Patient blood and tumor biopsy samples were analyzed to assess target engagement and the biological effects of EOS-448. This included measuring the depletion of TIGIT-expressing cells and changes in immune cell populations.[9][10]

  • Safety and Tolerability: Standard clinical trial protocols were followed to monitor and evaluate the safety and tolerability profile of EOS-448.

The diagram below outlines a general workflow for the clinical evaluation of EOS-448.

Clinical_Workflow Patient Patient with Advanced Solid Tumor Screening Screening & Enrollment Patient->Screening Treatment Treatment with EOS-448 (Monotherapy or Combination) Screening->Treatment Monitoring Safety & Tolerability Monitoring Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis (Blood & Biopsy) Treatment->PD_Analysis Efficacy Efficacy Assessment (e.g., RECIST) Treatment->Efficacy

Caption: Generalized clinical trial workflow for EOS-448.

Quantitative Data Summary

Comprehensive quantitative data from the EOS-448 development program is limited in publicly available sources. The following tables summarize the key findings that have been disclosed.

Table 1: Preclinical and Clinical Activity of EOS-448

ParameterFindingSource
Binding Affinity High affinity to TIGIT with picomolar activity.[10]
In Vitro Potency Higher potency in cell-based assays compared to other anti-TIGIT monoclonal antibodies in development.[3][9]
Preclinical Anti-Tumor Activity A mouse surrogate of EOS-448 demonstrated strong anti-tumor effects, particularly when the FcγR-engaging isotype was used.[10]
Phase 1 Clinical Activity (Monotherapy) Showed early signs of clinical activity in advanced cancers, with one confirmed partial response and nine stable diseases out of 20 evaluable patients in an early analysis.[1]

Table 2: Pharmacodynamic Effects of EOS-448 in Patients

BiomarkerEffectSource
Regulatory T cells (Tregs) Sustained depletion in the blood.[10]
Terminally Exhausted CD8+ T cells Sustained depletion of TIGIT-high CD8+ T cells in the blood.[10]
Effector CD8 T cell / Treg Ratio Increased ratio in the blood.[10]
Ki67 Expression in Memory CD8 T cells Increased during the first treatment cycle, indicating proliferation.[10]
TIGIT-expressing cells in Tumor Biopsies Decrease in TIGIT-expressing cells, demonstrating target engagement in the tumor.[9]

Conclusion

EOS-448 was a promising anti-TIGIT antibody with a well-designed, multi-faceted mechanism of action. Preclinical and early clinical data demonstrated its potential to overcome immune suppression in the tumor microenvironment. However, the ultimate decision to discontinue its development underscores the challenges in translating promising early-phase results into clinically meaningful benefits in later-stage trials, particularly in the competitive landscape of immuno-oncology. The story of EOS-448 serves as an important case study for researchers and drug developers in the field of cancer immunotherapy.

References

T-448: A Technical Guide to a Specific LSD1 Inhibitor for Histone H3K4 Demethylation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, orally active, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4).[1] Dysregulation of H3K4 methylation is implicated in the pathophysiology of various neurodevelopmental disorders, making LSD1 a promising therapeutic target.[2] this compound has garnered significant interest due to its specific mechanism of action and improved safety profile compared to other LSD1 inhibitors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant biological pathways.

Core Concepts: this compound and Histone H3K4 Demethylation

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 lysine 4 (H3K4me1/me2), epigenetic marks generally associated with active gene transcription. By removing these marks, LSD1 contributes to transcriptional repression. Inhibition of LSD1, therefore, leads to an increase in H3K4 methylation, which can reactivate the expression of silenced genes.

This compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, is a specific and irreversible inhibitor of LSD1.[2][3][4] Its mechanism involves the formation of a compact formyl-flavin adenine dinucleotide (FAD) adduct within the enzyme's active site.[2][3] A crucial feature of this compound is its minimal impact on the LSD1-GFI1B (Growth Factor Independent 1B) complex. Disruption of this complex by other tranylcypromine-based LSD1 inhibitors is associated with hematological toxicities, such as thrombocytopenia.[2] this compound's unique mechanism confers a superior hematological safety profile, making it a more viable candidate for therapeutic development, particularly for central nervous system (CNS) disorders.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available research.

ParameterValueSpecies/SystemReference
IC50 (LSD1) 22 nMHuman recombinant LSD1[1]
kinact/KI 1.7 × 10^4 ± 2.6 × 10^3 (s−1 M−1)Human recombinant LSD1[3]
Selectivity >4,500-fold over MAO-A/BFAD-dependent enzymes[3]

Table 1: In Vitro Efficacy and Selectivity of this compound

Animal ModelTreatmentDosageEffectReference
Primary cultured rat neuronsThis compound≥ 0.1 µMIncreased H3K4me2 levels at the Ucp2 gene promoter and induced Ucp2 mRNA expression.[3]
NR1-hypofunction miceThis compound (oral, 3 weeks)1, 10 mg/kgDose-dependently increased H3K4me2 levels at Bdnf, Arc, and Fos gene promoters in the hippocampus.[1]
NR1-hypofunction miceThis compound (oral, 3 weeks)1, 10 mg/kgPartial, statistically significant, and dose-dependent rescue of learning dysfunction in the water Y-maze test.[1]
MiceThis compoundUp to 100 mg/kgNo hematological side effects (thrombocytopenia).[1]

Table 2: In Vitro and In Vivo Effects of this compound

Signaling Pathways and Mechanisms

The primary mechanism of this compound is the direct inhibition of the enzymatic activity of LSD1. This leads to a cascade of downstream effects on gene expression.

T448_Mechanism cluster_downstream Downstream Effects of this compound cluster_safety Safety Profile T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Irreversibly Inhibits Formyl_FAD Compact Formyl-FAD Adduct T448->Formyl_FAD Forms with FAD in LSD1 LSD1_GFI1B LSD1-GFI1B Complex T448->LSD1_GFI1B Minimal Impact on Complex FAD FAD LSD1->FAD Utilizes H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylates Gene_Repression Transcriptional Repression LSD1->Gene_Repression Leads to Formyl_FAD->LSD1 Inactivates H3K4me2 H3K4me2 H3K4me2->H3K4me1 Gene_Activation Transcriptional Activation (e.g., Bdnf, Ucp2) H3K4me2->Gene_Activation Accumulation leads to Neuronal_Plasticity Enhanced Neuronal Plasticity and Learning Gene_Activation->Neuronal_Plasticity Hematopoiesis Normal Hematopoiesis LSD1_GFI1B->Hematopoiesis Regulates

Caption: Mechanism of this compound Action and its Downstream Effects.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

LSD1 Enzymatic Inhibition Assay

This protocol is adapted from standard fluorometric assays for LSD1 activity.

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human LSD1.

Materials:

  • Human recombinant LSD1 protein

  • Dimethylated H3K4 peptide substrate (e.g., ARTK(diMe)QTARKSTGGKAPRKQLA-biotin)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound compound

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and Amplex® Red reagent.

  • Add the dimethylated H3K4 peptide substrate to the reaction mixture.

  • Serially dilute this compound to various concentrations in DMSO and add to the wells of the microplate. Include a DMSO-only control.

  • Add the human recombinant LSD1 enzyme to all wells except for the no-enzyme control.

  • Initiate the reaction by adding the substrate-containing reaction mixture to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-545 nm and an emission wavelength of 585-595 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

LSD1_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, HRP, Amplex Red) start->prepare_reagents add_substrate Add H3K4me2 Peptide Substrate prepare_reagents->add_substrate add_inhibitor Add this compound to Microplate Wells add_substrate->add_inhibitor prepare_inhibitor Prepare Serial Dilutions of this compound prepare_inhibitor->add_inhibitor add_enzyme Add Recombinant LSD1 Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_fluorescence Read Fluorescence (Ex: 530-545nm, Em: 585-595nm) incubate->read_fluorescence calculate_ic50 Calculate IC50 Value read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for LSD1 Enzymatic Inhibition Assay.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the steps for performing ChIP to assess H3K4me2 levels at specific gene promoters in primary cultured rat neurons treated with this compound. The Matsuda et al. (2019) study utilized the ChIP-IT® Express Enzymatic Kit (Active Motif) or the OneDay ChIP Kit (Nippon Gene).

Objective: To measure the enrichment of H3K4me2 at target gene promoters.

Materials:

  • Primary cultured rat neurons

  • This compound

  • ChIP-grade anti-H3K4me2 antibody (e.g., Millipore, #07-030)

  • Normal rabbit IgG (as a negative control)

  • ChIP kit reagents (including lysis buffer, enzymatic shearing cocktail, wash buffers, and elution buffer)

  • Protein A/G magnetic beads

  • qPCR primers for target gene promoters (e.g., Ucp2) and a negative control region

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Culture primary rat neurons and treat with desired concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using an enzymatic digestion cocktail provided in the ChIP kit.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with the anti-H3K4me2 antibody or normal rabbit IgG.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA using spin columns.

  • qPCR Analysis: Perform qPCR using primers specific for the target gene promoters and a negative control region. Calculate the percent input to determine the enrichment of H3K4me2.

ChIP_Workflow start Start cell_treatment Treat Rat Neurons with this compound start->cell_treatment crosslinking Cross-link Proteins to DNA (Formaldehyde) cell_treatment->crosslinking lysis_shearing Cell Lysis and Enzymatic Chromatin Shearing crosslinking->lysis_shearing immunoprecipitation Immunoprecipitation with anti-H3K4me2 Antibody lysis_shearing->immunoprecipitation washing Wash Beads to Remove Non-specific Binding immunoprecipitation->washing elution_reverse Elution and Reverse Cross-linking washing->elution_reverse dna_purification DNA Purification elution_reverse->dna_purification qpcr qPCR Analysis of Target Promoters dna_purification->qpcr end End qpcr->end

Caption: Experimental Workflow for Chromatin Immunoprecipitation (ChIP).

In Vivo Efficacy in NR1-hypofunction Mouse Model

This protocol describes the in vivo testing of this compound in a mouse model of NMDA receptor hypofunction, which exhibits learning deficits.

Objective: To evaluate the effect of this compound on learning and memory.

Materials:

  • NR1-hypofunction mice (NR1-hypo) and wild-type littermates

  • This compound formulated for oral administration

  • Y-maze apparatus

  • Video tracking software

Procedure:

  • Animal Dosing: Administer this compound orally to NR1-hypo mice at desired doses (e.g., 1 and 10 mg/kg) or vehicle once daily for a specified period (e.g., 3 weeks).

  • Y-Maze Test:

    • Habituate the mice to the testing room for at least 1 hour before the test.

    • Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).

    • Record the sequence of arm entries using a video tracking system.

    • An alternation is defined as consecutive entries into the three different arms.

    • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

  • Data Analysis: Compare the percentage of spontaneous alternation between vehicle-treated and this compound-treated NR1-hypo mice and wild-type controls.

Hematological Safety Assessment

Objective: To assess the effect of this compound on blood cell counts in mice.

Materials:

  • Mice treated with this compound or vehicle

  • EDTA-coated microtainer tubes

  • Automated hematology analyzer

Procedure:

  • Blood Collection: At the end of the treatment period, collect blood samples from the mice via cardiac puncture or another appropriate method into EDTA-coated tubes.

  • Complete Blood Count (CBC): Analyze the whole blood samples using an automated hematology analyzer to determine the counts of red blood cells, white blood cells, and platelets.

  • Data Analysis: Compare the blood cell counts between the vehicle-treated and this compound-treated groups.

Conclusion

This compound is a promising and specific inhibitor of LSD1 with a unique mechanism that confers a favorable safety profile. Its ability to increase histone H3K4 methylation in the brain and improve learning and memory in a preclinical model highlights its therapeutic potential for neurodevelopmental disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the role of this compound and LSD1 inhibition in health and disease.

References

Cellular Uptake and Distribution of EOS-448: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOS-448, also known as GSK4428859A or Belrestotug, is a human IgG1 anti-T-cell immunoglobulin and ITIM domain (TIGIT) monoclonal antibody.[1][2] TIGIT is an immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[3] Its ligands, such as CD155 (PVR), are often overexpressed on tumor cells and antigen-presenting cells (APCs). The engagement of TIGIT with its ligands results in an inhibitory signal that suppresses anti-tumor immunity. EOS-448 is designed to block this interaction and reinvigorate the immune response against cancer.

A critical feature of EOS-448 is its functional Fc domain, which enables engagement with Fc gamma receptors (FcγRs) on immune effector cells.[4][5] This interaction is central to its multifaceted mechanism of action, which goes beyond simple receptor blockade and includes the depletion of specific immune cell populations. This guide provides a detailed overview of the cellular uptake and distribution of EOS-448, based on available preclinical and clinical data. It also includes representative experimental protocols for the assessment of antibody uptake and distribution.

Data Presentation

While specific quantitative data on the cellular uptake and biodistribution of EOS-448 are not extensively published in peer-reviewed literature, preclinical and clinical studies have provided qualitative and pharmacodynamic data that inform our understanding of its cellular interactions and distribution.

Table 1: Cellular Targets and Pharmacodynamic Effects of EOS-448

Target Cell TypeTIGIT Expression LevelKey Effect of EOS-448Observed OutcomeReference
Regulatory T cells (Tregs)HighDepletionSustained reduction in peripheral blood and tumor[1][4]
Terminally Exhausted CD8+ T cellsHighDepletionReduction in peripheral blood and tumor[1][4]
Effector T cellsLow/ModerateActivationIncreased proliferation (Ki67 expression)[1]
Natural Killer (NK) cellsModerateActivationEnhanced cytotoxic activity[6]
Antigen-Presenting Cells (APCs)N/A (FcγR-expressing)ActivationModulation of APC function[4][5]

Table 2: Tissue Distribution and Target Engagement of EOS-448

Tissue/CompartmentFindingMethod of AnalysisReference
Peripheral BloodSustained depletion of Tregs and terminally exhausted CD8+ T cells; Increased effector CD8/Treg ratio.Flow Cytometry[1]
Tumor MicroenvironmentDecrease in TIGIT-expressing cells, including FoxP3+ Tregs.Immunohistochemistry (IHC)[1]

Mechanism of Cellular Uptake and Action

The cellular uptake and distribution of EOS-448 are intrinsically linked to its mechanism of action, which is primarily driven by its dual functionality: TIGIT antagonism and FcγR engagement.

  • TIGIT Receptor Blockade : EOS-448 binds with high affinity to TIGIT on the surface of T cells and NK cells.[6] This directly prevents the interaction between TIGIT and its ligands (e.g., CD155) on tumor cells and APCs, thereby blocking the downstream inhibitory signaling cascade. This restores the activation and effector functions of T cells and NK cells.[6]

  • FcγR-Mediated Effector Functions : The IgG1 Fc domain of EOS-448 engages with FcγRs on effector immune cells, such as NK cells and myeloid cells (e.g., macrophages). This engagement is crucial for its depleting activity and leads to:

    • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : FcγR-expressing effector cells, like NK cells, recognize and kill target cells coated with EOS-448. This is a primary mechanism for the depletion of TIGIT-high Tregs and exhausted T cells.

    • Antibody-Dependent Cellular Phagocytosis (ADCP) : Phagocytic cells, such as macrophages, recognize and engulf EOS-448-coated target cells.

    • Activation of Antigen-Presenting Cells : Engagement of FcγRs on APCs can lead to their activation and enhanced antigen presentation, further stimulating the anti-tumor immune response.[5]

Preclinical studies have demonstrated that the anti-tumor effect of EOS-448 is dependent on its FcγR-engaging isotype.[4]

Mandatory Visualization

EOS448_Signaling_Pathway Mechanism of Action of EOS-448 cluster_tme Tumor Microenvironment cluster_outcomes Therapeutic Outcomes Tumor_Cell Tumor Cell Treg Regulatory T cell (Treg) (TIGIT-high) Tumor_Cell->Treg CD155 Effector_T_Cell Effector T cell (TIGIT-low) Tumor_Cell->Effector_T_Cell CD155 APC Antigen-Presenting Cell (APC) APC->Treg CD155 APC->Treg FcγR engagement (ADCP) APC->Effector_T_Cell CD155 Activation_APC Activation of APCs Depletion Depletion of Tregs Activation_Effector Activation of Effector T cells & NK cells NK_Cell NK Cell NK_Cell->Treg FcγR engagement (ADCC) EOS448 EOS-448 EOS448->Treg Binds TIGIT EOS448->Effector_T_Cell Binds TIGIT

Caption: EOS-448 binds to TIGIT, leading to Treg depletion and effector cell activation.

Experimental Protocols

Detailed experimental protocols for EOS-448 are not publicly available. The following are representative protocols for key experiments used to characterize the cellular uptake and distribution of Fc-engaging antibodies.

Protocol 1: Flow Cytometry for Cellular Binding and Depletion

Objective: To quantify the binding of EOS-448 to target immune cells and to measure the depletion of TIGIT-expressing cell populations.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs)

  • EOS-448

  • Fluorochrome-conjugated secondary antibody (if EOS-448 is not directly labeled)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, FOXP3, CD56)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or prepare a single-cell suspension from tumor tissue.

  • Fc Receptor Blocking: Resuspend cells in staining buffer and add an Fc receptor blocking reagent. Incubate for 10-15 minutes at 4°C. This prevents non-specific binding of EOS-448 to FcγRs.

  • Primary Antibody Staining: Add EOS-448 at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and decanting the supernatant.

  • Secondary Antibody Staining (if applicable): If EOS-448 is not directly conjugated, resuspend the cells in staining buffer containing a fluorochrome-conjugated anti-human IgG secondary antibody. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Repeat the washing step as in step 4.

  • Surface Marker Staining: Resuspend the cells in staining buffer containing a cocktail of fluorochrome-conjugated antibodies for cell surface markers to identify specific cell populations (e.g., Tregs: CD3+CD4+CD25+FOXP3+). Incubate for 30 minutes at 4°C in the dark.

  • Washing: Repeat the washing step.

  • Viability Staining: Resuspend the cells in staining buffer and add a viability dye shortly before analysis.

  • Data Acquisition: Acquire data on a flow cytometer.

Data Analysis:

  • Gate on viable, single cells.

  • Identify immune cell subsets based on surface marker expression.

  • Quantify the percentage of TIGIT-positive cells and the mean fluorescence intensity (MFI) of EOS-448 staining within each subset.

  • For depletion studies, compare the percentage of TIGIT-high populations (e.g., Tregs) in EOS-448-treated samples versus controls.

Flow_Cytometry_Workflow Flow Cytometry Workflow for EOS-448 Start Isolate PBMCs or TILs Fc_Block Fc Receptor Blocking Start->Fc_Block Primary_Ab Incubate with EOS-448 Fc_Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Secondary Ab (if needed) Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Surface_Stain Stain for Cell Surface Markers (CD3, CD4, CD8, etc.) Wash2->Surface_Stain Wash3 Wash Surface_Stain->Wash3 Viability_Stain Add Viability Dye Wash3->Viability_Stain Acquire Acquire on Flow Cytometer Viability_Stain->Acquire

References

Methodological & Application

T-448 Protocol for Cell Culture Experiments: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448, also known as EOS-448 or GSK4428859A, is a human monoclonal IgG1 antibody that targets the T cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT).[1][2][3] TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[4] By binding to its ligands, such as CD155, on antigen-presenting cells (APCs) and tumor cells, TIGIT transmits inhibitory signals that suppress immune responses. This compound is designed to block this interaction and reinvigorate anti-tumor immunity through a multifaceted mechanism of action.[3]

These application notes provide detailed protocols for in vitro cell culture experiments to characterize the functional effects of the this compound antibody. The included methodologies are intended to guide researchers in assessing T-cell activation, regulatory T cell (Treg) modulation, and cytotoxic T-lymphocyte (CTL) activity in response to this compound treatment.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through several mechanisms:[3][5][6]

  • Blockade of the TIGIT-CD155 Axis: this compound binds to TIGIT with high affinity, preventing its interaction with CD155.[3] This blockade inhibits the downstream inhibitory signals, leading to enhanced T-cell and NK-cell activation.[4]

  • Fcγ Receptor (FcγR) Engagement: As an IgG1 antibody, this compound possesses a functional Fc domain that can engage Fcγ receptors on myeloid cells and NK cells.[1][7] This engagement can lead to the depletion of TIGIT-high cells, such as Tregs, through antibody-dependent cell-mediated cytotoxicity (ADCC).[1]

  • Enhanced T-cell and NK-cell Function: By blocking TIGIT-mediated inhibition, this compound promotes the proliferation and cytokine production (e.g., IFN-γ) of effector T cells and enhances the cytotoxic activity of NK cells.

  • Depletion of Regulatory T cells (Tregs): this compound has been shown to preferentially deplete Tregs, which are highly immunosuppressive and often express high levels of TIGIT.[1][5]

The following diagram illustrates the signaling pathway of TIGIT and the mechanism of action of this compound.

TIGIT_Signaling_and_T448_MOA cluster_Tcell T Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binding CD226 CD226 CD155->CD226 Binding Fc_gamma_R FcγR Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal Initiates Activating_Signal Activating Signal CD226->Activating_Signal Initiates TCR TCR TCR->Activating_Signal Initiates T_cell_activation T-cell Activation (Proliferation, Cytokine Release) Inhibitory_Signal->T_cell_activation Suppresses Activating_Signal->T_cell_activation Promotes T448 This compound Antibody T448->Fc_gamma_R Fc Engagement (ADCC) T448->TIGIT Blocks Binding T_cell_Activation_Workflow start Isolate PBMCs label_t_cells Label T cells with proliferation dye (e.g., CFSE) start->label_t_cells plate_cells Plate labeled T cells in anti-CD3 coated plates label_t_cells->plate_cells add_reagents Add this compound or Isotype Control plate_cells->add_reagents incubate Incubate for 72-96 hours add_reagents->incubate harvest_cells Harvest cells incubate->harvest_cells analyze Analyze proliferation by flow cytometry harvest_cells->analyze T_cell_Tumor_Co_culture_Workflow start Isolate T cells and prepare tumor cells co_culture Co-culture T cells and tumor cells start->co_culture add_treatment Add this compound or Isotype Control co_culture->add_treatment incubate Incubate for 24-48 hours add_treatment->incubate analyze_killing Assess tumor cell viability (e.g., by flow cytometry or luminescence) incubate->analyze_killing analyze_activation Analyze T-cell activation markers and cytokine secretion (e.g., IFN-γ ELISA) incubate->analyze_activation end_point Determine T-cell mediated tumor cell killing and activation analyze_killing->end_point analyze_activation->end_point

References

Application Notes and Protocols for T-448 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The designation "T-448" refers to at least two distinct therapeutic candidates under investigation. To ensure clarity and accuracy for researchers, this document provides detailed application notes and protocols for both entities: TAK-448 , a kisspeptin analog for prostate cancer, and EOS-448 , an anti-TIGIT monoclonal antibody for cancer immunotherapy.

Part 1: TAK-448 (RVT-602) in Prostate Cancer Animal Models

Introduction:

TAK-448 is a potent kisspeptin receptor (KISS1R) agonist that has been investigated for its therapeutic potential in androgen-dependent diseases, particularly prostate cancer.[1][2] Its mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal axis, leading to a reduction in testosterone levels.[3] In animal models, TAK-448 has demonstrated a rapid and profound suppression of plasma testosterone and prostate-specific antigen (PSA), a key biomarker for prostate cancer.[1][3]

Mechanism of Action: Kisspeptin Pathway Modulation

Kisspeptin, the endogenous ligand for KISS1R, is a key regulator of gonadotropin-releasing hormone (GnRH) secretion. Continuous administration of a potent KISS1R agonist like TAK-448 leads to receptor desensitization and downregulation in the pituitary gland. This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to a significant reduction in testosterone production by the testes. This targeted hormonal suppression forms the basis of its anti-tumor effect in androgen-sensitive prostate cancer.

TAK448_Mechanism cluster_pituitary Pituitary Gland cluster_testes Testes cluster_prostate_tumor Prostate Tumor GnRH_R GnRH Receptor LH_FSH LH & FSH Secretion GnRH_R->LH_FSH stimulates KISS1R KISS1R KISS1R->LH_FSH desensitizes & inhibits Testosterone Testosterone Production LH_FSH->Testosterone stimulates Tumor_Growth Tumor Growth Testosterone->Tumor_Growth promotes Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH stimulates TAK448 TAK-448 (Kisspeptin Analog) TAK448->KISS1R continuously activates GnRH->GnRH_R activates

Figure 1: Simplified signaling pathway of TAK-448 in suppressing prostate tumor growth.
Data Presentation: In Vivo Efficacy of TAK-448

The following tables summarize the quantitative data from preclinical studies of TAK-448 in rat xenograft models of prostate cancer.

Table 1: Effect of TAK-448 on Plasma Testosterone and PSA in the JDCaP Rat Model

Treatment GroupDoseDurationPlasma Testosterone ReductionPlasma PSA ReductionReference
TAK-448≥10 pmol/h (continuous s.c.)4 weeksTo castration levels within 3-7 days-[3]
TAK-683 (analog)≥30 pmol/h (continuous s.c.)4 weeksTo castration levels within 3-7 daysSignificant reduction[3]
Leuprolide-4 weeksSlower and less profound than TAK-448-[3]

Table 2: Anti-Tumor Efficacy of TAK-448 in the VCaP Rat Xenograft Model

Treatment GroupDoseScheduleOutcomeReference
TAK-4480.01, 0.03, 0.3, 3 mg/kgDay 0 and 28 (i.h.)Greater anti-tumor effects compared to control[4]
TAP-144 (Leuprolide)--Less anti-tumor growth potential than TAK-448[1]
Experimental Protocols

Protocol 1: Rat VCaP Subcutaneous Xenograft Model

This protocol outlines the establishment and use of the VCaP (Vertebral-Cancer of the Prostate) xenograft model in rats to evaluate the efficacy of TAK-448.[1][5]

1. Cell Culture:

  • Culture VCaP human prostate cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells every 3-4 days to maintain exponential growth.

2. Animal Husbandry:

  • Use male immunodeficient rats (e.g., nude rats), 6-8 weeks old.

  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Allow at least one week of acclimatization before any experimental procedures.

3. Tumor Cell Implantation:

  • Harvest VCaP cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject 1 x 10^7 cells in a volume of 0.2 mL into the flank of each rat.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomize animals into treatment groups when tumors reach a mean volume of 100-200 mm³.

5. TAK-448 Administration:

  • Prepare TAK-448 in a suitable vehicle (e.g., sterile water for injection).

  • Administer TAK-448 via subcutaneous or intra-tumoral injection at the desired dose and schedule (e.g., 0.01-3 mg/kg on day 0 and 28).[4]

  • Include a vehicle-treated control group and potentially a positive control group (e.g., leuprolide).

6. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • Collect blood samples at specified time points for the analysis of plasma testosterone and PSA levels.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

VCaP_Workflow Cell_Culture 1. VCaP Cell Culture Tumor_Implantation 3. Subcutaneous Implantation (1x10^7 cells in Matrigel) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (Male Nude Rats) Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization (Tumor Volume 100-200 mm³) Tumor_Monitoring->Randomization Treatment 6. TAK-448 Administration Randomization->Treatment Efficacy_Evaluation 7. Efficacy Evaluation (Tumor Volume, Testosterone, PSA) Treatment->Efficacy_Evaluation Endpoint 8. Endpoint Analysis (Tumor Weight, Histology) Efficacy_Evaluation->Endpoint

Figure 2: Experimental workflow for the VCaP rat xenograft model.

Part 2: EOS-448 (GSK4428859A) in Immuno-Oncology Animal Models

Introduction:

EOS-448 is a human IgG1 monoclonal antibody that targets TIGIT (T cell immunoreceptor with Ig and ITIM domains), an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells.[6][7] By blocking the interaction of TIGIT with its ligands (e.g., CD155), EOS-448 is designed to enhance the anti-tumor immune response.[6] A key feature of EOS-448 is its functional Fc domain, which engages Fcγ receptors (FcγR) to mediate additional effector functions, including the depletion of regulatory T cells (Tregs) within the tumor microenvironment.[7]

Mechanism of Action: TIGIT Blockade and Immune Cell Modulation

EOS-448 has a multi-faceted mechanism of action. Firstly, by binding to TIGIT, it prevents the inhibitory signals that dampen T cell and NK cell activity. Secondly, its Fc domain can engage FcγRs on myeloid cells, leading to the depletion of highly TIGIT-expressing cells, such as immunosuppressive Tregs and exhausted T cells. This shifts the balance in the tumor microenvironment towards a more active anti-tumor immune state. Preclinical studies have shown that EOS-448 can be effective as a monotherapy and in combination with other checkpoint inhibitors like anti-PD-1.

EOS448_Mechanism cluster_tme Tumor Microenvironment Tumor_Cell Tumor Cell (CD155+) T_Cell Effector T Cell Tumor_Cell->T_Cell inhibits (via CD155-TIGIT) Treg Regulatory T Cell (TIGIT++) Myeloid_Cell Myeloid Cell (FcγR+) EOS448 EOS-448 (anti-TIGIT) EOS448->Treg depletes (via FcγR) EOS448->Myeloid_Cell engages TIGIT TIGIT EOS448->TIGIT blocks CD155 CD155

Figure 3: Mechanism of action of EOS-448 in the tumor microenvironment.
Data Presentation: In Vivo Efficacy of EOS-448

The following tables summarize quantitative data from preclinical studies of EOS-448 in syngeneic mouse models.

Table 3: Anti-Tumor Efficacy of EOS-448 in the CT26 Mouse Model

Treatment GroupDoseScheduleTumor Growth InhibitionReference
Isotype Control---[8]
anti-PD-L1 + anti-CTLA-4-Twice-weeklySignificant[8]

Note: Specific quantitative data for EOS-448 monotherapy in CT26 models from the provided search results is limited. The provided reference demonstrates the responsiveness of the CT26 model to checkpoint inhibition.

Table 4: Immunomodulatory Effects of EOS-448 in the CT26 Mouse Model

Treatment GroupImmune Cell PopulationChangeReference
anti-PD-L1 + anti-CTLA-4CD3+ T cellsIncreased[8]
anti-PD-L1 + anti-CTLA-4CD8+ T cellsSignificantly increased[8]
anti-PD-L1 + anti-CTLA-4NK cellsIncreased[8]

Note: The data presented is for a combination of checkpoint inhibitors in the CT26 model, which is a relevant model for testing EOS-448. Specific data for EOS-448's effect on immune cell populations would require further targeted studies.

Experimental Protocols

Protocol 2: Syngeneic CT26 Mouse Tumor Model

This protocol describes the use of the CT26 colon carcinoma model in immunocompetent mice to assess the efficacy and mechanism of action of EOS-448.

1. Cell Culture:

  • Culture CT26 murine colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Husbandry:

  • Use female BALB/c mice, 6-8 weeks old.

  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week of acclimatization before the start of the experiment.

3. Tumor Cell Implantation:

  • Harvest CT26 cells and resuspend in sterile phosphate-buffered saline (PBS).

  • Subcutaneously inject 5 x 10^5 cells in a volume of 0.1 mL into the right flank of each mouse.[8]

4. Tumor Growth Monitoring:

  • Begin monitoring tumor growth 3-4 days after implantation.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Randomize mice into treatment groups when tumors reach a mean volume of approximately 100 mm³.

5. EOS-448 Administration:

  • Dilute EOS-448 in sterile PBS.

  • Administer EOS-448 via intraperitoneal (i.p.) injection at the desired dose and schedule.

  • For combination studies, co-administer with other agents such as anti-PD-1 antibodies according to the study design.

  • Include an isotype control antibody group.

6. Efficacy and Pharmacodynamic Evaluation:

  • Continue to monitor tumor volume and body weight.

  • At the end of the study, or at specified time points, euthanize mice and harvest tumors, spleens, and lymph nodes.

  • Process tissues into single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD4+, CD8+, Tregs, NK cells).

  • Analyze tumors for weight and histology.

CT26_Workflow Cell_Culture 1. CT26 Cell Culture Tumor_Implantation 3. Subcutaneous Implantation (5x10^5 cells) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (Female BALB/c Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization (Tumor Volume ~100 mm³) Tumor_Monitoring->Randomization Treatment 6. EOS-448 Administration (i.p.) Randomization->Treatment Efficacy_Evaluation 7. Efficacy Evaluation (Tumor Volume) Treatment->Efficacy_Evaluation PD_Analysis 8. Pharmacodynamic Analysis (Flow Cytometry of TILs) Efficacy_Evaluation->PD_Analysis

Figure 4: Experimental workflow for the CT26 syngeneic mouse model.

References

Application Notes and Protocols for T-448 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The designation "T-448" refers to two distinct investigational compounds: EOS-448 (GSK4428859A) , an anti-TIGIT monoclonal antibody for cancer immunotherapy, and TAK-448 (RVT-602) , a kisspeptin analog for the treatment of prostate cancer. This document provides detailed application notes and protocols for the in vivo administration and dosage of both compounds, based on available preclinical data. It is crucial to distinguish between these two molecules to ensure the correct application in research settings.

II. EOS-448 (GSK4428859A): An Anti-TIGIT Monoclonal Antibody

EOS-448 is a human immunoglobulin G1 (hIgG1) antagonistic antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor.[1][2] Its mechanism of action involves blocking the interaction of TIGIT with its ligands, such as CD155, thereby restoring T cell and NK cell function.[3][4] Furthermore, its Fc-engaging format is crucial for its potent anti-tumor activity, which is associated with the depletion of regulatory T cells (Tregs) and the activation of CD8+ T cells within the tumor microenvironment.[5][6]

A. Quantitative Data Summary
ParameterDetailsAnimal ModelReference
Dosage 0.1, 0.5, and 12.5 mg/kgMice (CT26.WT colon carcinoma model)[7]
Administration Route Intraperitoneal (IP) injectionMice (CT26 tumor-bearing)[6]
Dosing Frequency WeeklyMice (CT26.WT colon carcinoma model)[7]
Reported Effects Dose-dependent tumor growth inhibition, reduction of Tregs in the tumor, activation of CD8+ and CD4+ T cells and NK cells.Mice (syngeneic tumor models)[7]
B. Experimental Protocols

1. In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model (e.g., CT26)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of EOS-448 in a syngeneic mouse model, such as the CT26 colon carcinoma model.

a. Materials:

  • EOS-448 (GSK4428859A)

  • Isotype control antibody (e.g., mouse IgG1)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.0

  • CT26 colon carcinoma cells

  • Female BALB/c mice (6-8 weeks old)

  • Sterile syringes (1 ml) and needles (e.g., 27G)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Cell culture medium and reagents

b. Methods:

  • Cell Culture and Preparation:

    • Culture CT26 cells according to standard protocols.

    • On the day of inoculation, harvest cells and resuspend them in sterile PBS or appropriate medium at a concentration of 2 x 10^6 cells/ml.[8]

  • Tumor Cell Inoculation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µl of the cell suspension (2 x 10^5 cells) into the flank of each mouse.[8]

  • Animal Grouping and Treatment:

    • Monitor tumor growth. When tumors reach a predetermined size (e.g., ~60-100 mm³), randomize the mice into treatment groups (n=5-10 mice per group).[8][9]

    • Prepare dosing solutions of EOS-448 and the isotype control in sterile PBS.

    • Administer EOS-448 or the isotype control via intraperitoneal injection at the desired dose (e.g., 0.1, 0.5, or 12.5 mg/kg) on a weekly schedule.[7]

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health.

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and collect tumors and other tissues for further analysis (e.g., flow cytometry, immunohistochemistry).[7]

2. Pharmacodynamic Analysis of Tumor-Infiltrating Lymphocytes

This protocol outlines the analysis of immune cell populations within the tumor microenvironment following EOS-448 treatment.

a. Materials:

  • Tumor samples from the in vivo efficacy study

  • Reagents for tissue dissociation (e.g., collagenase, DNase)

  • Fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, FoxP3, TIGIT)

  • Flow cytometer

  • Reagents for immunohistochemistry

b. Methods:

  • Tumor Dissociation:

    • Excise tumors and mechanically and enzymatically dissociate them to obtain a single-cell suspension.

  • Flow Cytometry:

    • Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs).

    • Analyze the samples using a flow cytometer.

  • Immunohistochemistry (IHC):

    • Fix and embed tumor tissues for sectioning.

    • Perform IHC staining with antibodies against markers of interest to visualize the localization and abundance of immune cells within the tumor.[7]

C. Signaling Pathway and Experimental Workflow Diagrams

EOS448_Signaling_Pathway cluster_TCell T Cell / NK Cell cluster_APC Antigen Presenting Cell / Tumor Cell cluster_downstream Downstream Signaling TIGIT TIGIT CD155 CD155 / CD112 TIGIT->CD155 Inhibitory Signal Inhibition Inhibition of PI3K, MAPK, NF-κB TIGIT->Inhibition Leads to CD226 CD226 CD226->CD155 Activating Signal Activation Activation of Effector Functions CD226->Activation Leads to TCR TCR TCR->TIGIT Upregulation EOS448 EOS-448 EOS448->TIGIT Blocks Interaction EOS448->Activation Promotes EOS448_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture CT26 Cell Culture cell_prep Prepare Cell Suspension (2e6 cells/ml) cell_culture->cell_prep inoculation Subcutaneous Inoculation in BALB/c Mice cell_prep->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomize into Groups tumor_growth->randomization treatment IP Injection of EOS-448 or Isotype Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia flow_cytometry Flow Cytometry of Tumor Infiltrating Lymphocytes euthanasia->flow_cytometry ihc Immunohistochemistry euthanasia->ihc TAK448_Signaling_Pathway cluster_cell GnRH Neuron cluster_downstream Intracellular Signaling Cascade cluster_systemic Systemic Effect (Continuous Admin.) KISS1R KISS1R Gq11 Gq/11 KISS1R->Gq11 TAK448 TAK-448 (Kisspeptin Analog) TAK448->KISS1R Binds and Activates PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Activation (ERK1/2, p38) Ca_PKC->MAPK GnRH GnRH Release Ca_PKC->GnRH MAPK->GnRH Desensitization KISS1R Desensitization GnRH->Desensitization Leads to Reduced_GnRH Reduced GnRH Pulsatility Desensitization->Reduced_GnRH Reduced_Testosterone Reduced Testosterone Reduced_GnRH->Reduced_Testosterone TAK448_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture VCaP Cell Culture cell_prep Prepare Cell Suspension cell_culture->cell_prep implantation Subcutaneous Xenograft Implantation in Rats cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomize into Groups tumor_growth->randomization treatment Subcutaneous Administration of TAK-448 or Vehicle randomization->treatment monitoring Monitor Tumor Volume, Body Weight, PSA, Testosterone treatment->monitoring euthanasia Euthanasia and Tissue/Blood Collection monitoring->euthanasia pk_pd_analysis PK/PD Analysis euthanasia->pk_pd_analysis tumor_analysis Tumor Analysis euthanasia->tumor_analysis

References

T-448 in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448, also known as EOS-448 or GSK4428859A, is an investigational human IgG1 anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) monoclonal antibody. It is designed to combat cancer by targeting a key immune checkpoint, TIGIT, which is expressed on various immune cells, including T cells and Natural Killer (NK) cells. This compound is engineered with a functional Fc domain to exert a multi-faceted anti-tumor response. This document provides detailed application notes and experimental protocols for researchers utilizing this compound in cancer research.

Mechanism of Action

This compound's therapeutic potential stems from its multifaceted mechanism of action:

  • Blockade of the TIGIT-PVR Pathway: TIGIT competes with the co-stimulatory receptor CD226 for binding to their common ligand, PVR (Poliovirus Receptor or CD155). By binding to TIGIT, this compound prevents this interaction, thereby promoting the activation of T cells and NK cells.

  • Depletion of TIGIT-high Immune Cells: The functional Fc region of this compound engages with Fcγ receptors (FcγR) on myeloid cells like macrophages and NK cells. This interaction is crucial for its anti-tumor activity and is thought to lead to the depletion of cells with high TIGIT expression, particularly immunosuppressive regulatory T cells (Tregs) and exhausted T cells within the tumor microenvironment.[1][2][3]

  • Activation of Antigen-Presenting Cells (APCs): The engagement of FcγR by this compound can also lead to the activation of APCs, further enhancing the anti-tumor immune response.

This combined approach of blocking an inhibitory signal and actively depleting immunosuppressive cells distinguishes this compound as a promising immuno-oncology agent.

Preclinical and Clinical Data

Preclinical Data

Preclinical studies in murine cancer models have demonstrated that the anti-tumor efficacy of anti-TIGIT antibodies is dependent on a functional Fc region capable of engaging FcγR.[2] These studies have shown that Fc-competent anti-TIGIT antibodies lead to the depletion of intratumoral Tregs and enhance T cell activation, resulting in significant tumor growth inhibition.

Table 1: Summary of Preclinical In Vivo Study Findings

Model SystemTreatment GroupKey Findings
Syngeneic Mouse Tumor ModelsAnti-TIGIT with functional FcSignificant tumor growth inhibition, correlated with Treg depletion and CD8+ T cell activation.[2]
Syngeneic Mouse Tumor ModelsAnti-TIGIT with non-functional FcMinimal to no anti-tumor effect.[2]
Clinical Data

A first-in-human, open-label, Phase I/IIa clinical trial (NCT04335253) has evaluated the safety, tolerability, and preliminary efficacy of this compound monotherapy in patients with advanced solid tumors.[4]

Table 2: Preliminary Clinical Efficacy of this compound Monotherapy in Advanced Cancers (N=20 evaluable patients)

Response CategoryNumber of PatientsPercentage of Patients
Partial Response (PR)15%
Stable Disease (SD)945%
Progressive Disease (PD)1050%

Data from AACR 2021 presentation of the NCT04335253 study.[4][5]

The partial response was observed in a patient with a BRAF-mutant cutaneous melanoma who was refractory to prior checkpoint inhibitor therapy.[4] Pharmacodynamic analyses from this trial confirmed target engagement and a reduction in TIGIT+ Tregs and exhausted CD8+ T cells in peripheral blood.[5]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the NCT04335253 Trial (N=22)

Adverse EventNumber of Patients
Pruritus7
Infusion-related reaction4
Fatigue4
Pyrexia3
Maculopapular rash2
Eczema2
Hypothyroidism2
Increased blood creatinine2

Data from AACR 2021 presentation of the NCT04335253 study.[4]

Signaling Pathway and Experimental Workflow Diagrams

T448_Mechanism_of_Action This compound Mechanism of Action cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T Cell / NK Cell cluster_Myeloid Myeloid Cell (e.g., Macrophage) APC APC PVR PVR (CD155) T_Cell T Cell / NK Cell TIGIT TIGIT CD226 CD226 TIGIT->PVR CD226->PVR Activating Signal Myeloid Myeloid Cell FcR FcγR FcR->T_Cell ADCC of TIGIT-high cells (e.g., Tregs) FcR->Myeloid Activates Myeloid Cells T448 This compound (EOS-448) T448->TIGIT Blocks Interaction T448->FcR Binds to Fc Receptor

Caption: Mechanism of action of this compound.

Treg_Depletion_Workflow Workflow for Treg Depletion Analysis cluster_invivo In Vivo Treatment cluster_sample_prep Sample Preparation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis invivo_treatment Treat tumor-bearing mice with this compound or control tumor_harvest Harvest tumors and spleens at endpoint invivo_treatment->tumor_harvest single_cell Prepare single-cell suspensions tumor_harvest->single_cell surface_stain Surface stain for CD4, CD25, CD127 single_cell->surface_stain intracellular_stain Fix, permeabilize, and intracellularly stain for FoxP3 surface_stain->intracellular_stain acquire_data Acquire data on a flow cytometer intracellular_stain->acquire_data gate_tregs Gate on CD4+CD25+ CD127low/-FoxP3+ Tregs acquire_data->gate_tregs quantify Quantify Treg percentage in different groups gate_tregs->quantify

Caption: Experimental workflow for Treg depletion analysis.

Experimental Protocols

In Vivo Murine Tumor Model Protocol

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a syngeneic mouse tumor model.

1. Cell Culture and Tumor Implantation:

  • Culture a murine cancer cell line (e.g., CT26 colon carcinoma) in appropriate media.
  • Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female BALB/c mice.
  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

2. Treatment Administration:

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound, isotype control).
  • Administer this compound or control antibody via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).

3. Monitoring and Endpoint:

  • Continue to monitor tumor volume and body weight throughout the study.
  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
  • Euthanize mice when tumors reach a predetermined size limit or if signs of morbidity are observed.
  • Harvest tumors and spleens for downstream analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry Protocol for Treg Depletion Analysis

This protocol details the steps for analyzing Treg populations in tumors and spleens from treated mice.

1. Single-Cell Suspension Preparation:

  • Mince harvested tumors and spleens and digest in a collagenase/DNase solution to obtain single-cell suspensions.
  • Filter the cell suspension through a 70 µm cell strainer.
  • For spleens, lyse red blood cells using an ACK lysis buffer.
  • Wash cells with FACS buffer (PBS + 2% FBS) and count viable cells.

2. Staining:

  • Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer.
  • Block Fc receptors with an anti-CD16/32 antibody.
  • Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD25, anti-CD127).
  • Incubate for 30 minutes at 4°C in the dark.
  • Wash cells twice with FACS buffer.
  • For intracellular staining, fix and permeabilize the cells using a FoxP3 staining buffer set according to the manufacturer's instructions.
  • Add a fluorescently-conjugated anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
  • Wash cells with permeabilization buffer and resuspend in FACS buffer.

3. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.
  • Gate on live, single cells, then on CD4+ T cells.
  • Within the CD4+ population, identify Tregs as CD25+ and FoxP3+. Further refinement can be achieved by gating on CD127low/- cells.
  • Analyze the percentage of Tregs within the CD4+ T cell population for each treatment group.

Immunohistochemistry Protocol for TIGIT Expression

This protocol outlines the procedure for staining TIGIT in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

1. Deparaffinization and Rehydration:

  • Deparaffinize tissue sections in xylene.
  • Rehydrate through a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

3. Staining:

  • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
  • Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).
  • Incubate with a primary antibody against TIGIT at an optimized dilution overnight at 4°C.
  • Wash with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Wash with wash buffer.
  • Develop the signal using a DAB substrate kit.
  • Counterstain with hematoxylin.

4. Dehydration and Mounting:

  • Dehydrate the slides through a graded series of ethanol and xylene.
  • Mount with a permanent mounting medium.

5. Analysis:

  • Examine the slides under a microscope to assess the expression and localization of TIGIT within the tumor microenvironment.

Conclusion

This compound is a promising anti-TIGIT antibody with a multifaceted mechanism of action that has demonstrated preclinical efficacy and early signs of clinical activity. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in various cancer models. Careful experimental design and adherence to optimized protocols are crucial for obtaining reliable and reproducible data in the evaluation of this novel immuno-oncology agent.

References

Application Notes and Protocols: T-448 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the molecule "T-448" in the context of neurodegenerative disease research did not yield any specific information. This suggests that "this compound" may be a very new or internal compound designation that is not yet publicly documented in scientific literature.

Without any available data on the mechanism of action, biological targets, or preclinical studies of this compound, it is not possible to provide the detailed application notes, protocols, and visualizations as requested.

To proceed, information regarding the following aspects of this compound would be required:

  • Chemical Structure and Properties: Understanding the molecular structure is fundamental to predicting its behavior and potential interactions.

  • Biological Target(s): Identifying the specific protein(s), enzyme(s), or pathway(s) that this compound interacts with is crucial for understanding its mechanism of action.

  • In Vitro Data: Results from cell-based assays are necessary to determine its potency (e.g., IC50, EC50), selectivity, and effects on cellular processes relevant to neurodegeneration (e.g., protein aggregation, oxidative stress, inflammation).

  • In Vivo Data: Information from animal model studies is needed to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile in a living organism.

  • Associated Neurodegenerative Disease(s): Knowing which specific disease(s) (e.g., Alzheimer's, Parkinson's, Huntington's disease) this compound is being investigated for is essential for tailoring the application notes and protocols.

Once this foundational information is available, it will be possible to generate the requested detailed documentation for researchers, scientists, and drug development professionals.

Application Notes and Protocols: T-448 Treatment for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Primary neuronal cultures are crucial in vitro models for investigating neuronal development, function, and pathology. These cultures, derived from embryonic or neonatal brain tissue, closely mimic the in vivo environment, providing a valuable platform for studying the effects of novel therapeutic compounds. T-448 is a novel, synthetic small molecule designed to promote neuronal survival and enhance neurite outgrowth, offering a promising avenue for the development of therapeutics for neurodegenerative diseases.

These application notes provide a detailed protocol for the treatment of primary rat cortical neurons with this compound. The protocols cover the isolation and culture of primary neurons, treatment with this compound, and subsequent analysis of its neuroprotective effects.

Mechanism of Action

This compound is a potent activator of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). By binding to and activating TrkB, this compound initiates a downstream signaling cascade involving the PI3K/Akt pathway. This pathway is a central regulator of cell survival, promoting the expression of anti-apoptotic proteins and inhibiting pro-apoptotic factors. The activation of this signaling cascade by this compound ultimately leads to enhanced neuronal survival and plasticity, protecting neurons from various stressors and promoting neurite outgrowth.

T448_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space T448 This compound TrkB TrkB Receptor T448->TrkB PI3K PI3K TrkB->PI3K  Activation Akt Akt PI3K->Akt  Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition  Promotes Neuronal_Survival Neuronal Survival & Neurite Outgrowth Apoptosis_Inhibition->Neuronal_Survival  Leads to

Data Presentation

The neuroprotective and neuritogenic effects of this compound on primary cortical neurons are summarized below. The data represents typical results obtained following the protocols described in this document.

Table 1: Dose-Dependent Effect of this compound on Neuronal Viability under Glutamate-Induced Excitotoxicity

This compound Concentration (µM)Neuronal Viability (%) (Mean ± SD)
0 (Vehicle Control)52.3 ± 4.5
0.165.8 ± 5.1
188.2 ± 3.9
1092.5 ± 2.8
10093.1 ± 3.2

Primary cortical neurons were treated with varying concentrations of this compound for 24 hours prior to a 24-hour exposure to 100 µM glutamate.

Table 2: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons

TreatmentAverage Neurite Length (µm) (Mean ± SD)Number of Primary Neurites per Neuron (Mean ± SD)
Vehicle Control125.6 ± 15.23.1 ± 0.8
This compound (1 µM)210.4 ± 22.84.9 ± 1.1

Primary cortical neurons were treated with 1 µM this compound for 72 hours. Neurite length and number were quantified using immunofluorescence imaging.

Experimental Protocols

I. Preparation of Primary Cortical Neuron Cultures

This protocol details the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups. All procedures involving animals must be performed in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Neurobasal Plus Medium

  • B-27 Plus Supplement

  • GlutaMAX Supplement

  • Penicillin-Streptomycin

  • Poly-D-lysine

  • Laminin

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Papain

  • DNase I

  • Trypsin inhibitor (Soybean)

  • Sterile, autoclaved dissection tools

  • Sterile conical tubes (15 mL and 50 mL)

  • Cell culture plates or coverslips

Protocol:

  • Preparation of Culture Vessels:

    • Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

    • Wash plates three times with sterile water and allow to dry completely.

    • On the day of culture, coat the surfaces with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C. Aspirate the laminin solution immediately before adding the cell suspension.

  • Dissection and Dissociation:

    • Sacrifice the pregnant rat using an approved method and harvest the E18 embryos.

    • Isolate the cortices from the embryonic brains in ice-cold HBSS.

    • Mince the cortical tissue into small pieces.

    • Incubate the tissue in a papain solution (20 units/mL) with DNase I (100 µg/mL) in HBSS for 20-30 minutes at 37°C with gentle agitation every 5 minutes.

    • Stop the digestion by adding an equal volume of trypsin inhibitor solution and gently pipette to mix.

    • Allow the tissue pieces to settle, then aspirate the supernatant.

    • Wash the tissue twice with Neurobasal Plus medium.

  • Trituration and Plating:

    • Gently triturate the tissue in a small volume of pre-warmed complete culture medium (Neurobasal Plus + B-27 Plus + GlutaMAX + Penicillin-Streptomycin) using a fire-polished Pasteur pipette until a single-cell suspension is achieved.

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a density of 1.5 x 10^5 cells/cm² onto the prepared culture vessels.

  • Culture Maintenance:

    • Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.

    • After 24 hours, perform a half-media change to remove cellular debris.

    • Continue to perform half-media changes every 3-4 days.

II. This compound Treatment Protocol

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • Primary cortical neuron cultures (Day in Vitro 4-7)

Protocol:

  • Preparation of this compound Working Solutions:

    • On the day of treatment (e.g., Day in Vitro 4), prepare fresh complete culture medium containing the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound dose.

  • Treatment of Neuronal Cultures:

    • Perform a half-media change on the cultured neurons, replacing the old medium with the prepared this compound or vehicle control medium.

    • Return the cultures to the incubator for the desired treatment period (e.g., 24-72 hours).

  • Analysis:

    • Following the treatment period, the cells can be processed for various downstream analyses, such as:

      • Immunocytochemistry: for visualization of neuronal markers (e.g., MAP2, β-III tubulin) and analysis of neurite outgrowth.

      • Cell Viability Assays: (e.g., MTT, LDH) to quantify the neuroprotective effects of this compound.

      • Western Blotting: to analyze the phosphorylation status of key proteins in the TrkB/PI3K/Akt signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Prep Prepare Primary Cortical Neuron Cultures Media_Change Half-Media Change with this compound or Vehicle Culture_Prep->Media_Change T448_Prep Prepare this compound Working Solutions T448_Prep->Media_Change Incubation Incubate for 24-72 hours Media_Change->Incubation ICC Immunocytochemistry Incubation->ICC Viability Cell Viability Assays Incubation->Viability WB Western Blotting Incubation->WB

Application Notes and Protocols for LSD1 Inhibition by T-448

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing the selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, T-448, and subsequently analyzing its effects on the target protein and histone methylation status via Western blot. This information is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, neurobiology, and oncology.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] By removing these methyl marks, LSD1 plays a crucial role in transcriptional repression and is implicated in various physiological and pathological processes, including cancer and neurodevelopmental disorders.[1][2]

This compound is a potent, specific, and irreversible inhibitor of LSD1.[3] It operates through the generation of a compact formyl-FAD adduct, which minimally impacts the interaction between LSD1 and its binding partner GFI1B.[3][4] This mechanism contributes to a superior hematological safety profile compared to other LSD1 inhibitors.[2][3] The primary downstream effect of this compound is the enhancement of H3K4 methylation, leading to altered gene expression.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the LSD1 inhibitor this compound.

ParameterValueCell/SystemReference
IC50 22 nMRecombinant human LSD1[3][4]
Effect on H3K4me2 Increased levelsPrimary cultured rat neurons[3]
Effect on Gene Expression Increased mRNA of Ucp2Primary cultured rat neurons[3]
Treatment Concentration 0.1 µM or higherPrimary cultured rat neurons[4]
Selectivity >4,500-fold over MAOA/BFAD-dependent enzymes[4]

Signaling Pathway

LSD1 is a critical epigenetic regulator in neuronal cells, influencing differentiation and gene expression. This compound inhibits LSD1, leading to an increase in H3K4me2, a mark associated with active transcription. This can lead to the de-repression of genes involved in neuronal plasticity and differentiation. In some contexts, LSD1 is known to repress genes in the Notch signaling pathway, such as HEYL.[1] Inhibition of LSD1 can therefore lead to the upregulation of these pathways.

LSD1_Pathway cluster_nucleus Nucleus T448 This compound LSD1 LSD1 T448->LSD1 inhibition H3K4me2 Histone H3 (di-methyl K4) LSD1->H3K4me2 demethylation Gene Target Genes (e.g., Bdnf, Ucp2, HEYL) H3K4me2->Gene activation Transcription Transcription Gene->Transcription

Caption: this compound inhibits LSD1, increasing H3K4me2 and activating target gene transcription.

Experimental Workflow

The following diagram outlines the general workflow for treating cells with this compound and subsequent analysis by Western blot.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-LSD1, anti-H3K4me2) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection and Imaging H->I J 10. Data Analysis I->J

Caption: Workflow for Western blot analysis of LSD1 inhibition by this compound.

Detailed Experimental Protocol: Western Blot for LSD1 and H3K4me2

This protocol provides a detailed methodology for assessing the inhibition of LSD1 by this compound through the detection of LSD1 and H3K4me2 levels via Western blot.

Materials and Reagents
  • Cell Lines: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

  • This compound: Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer (e.g., Beyotime, P0013C) supplemented with protease and phosphatase inhibitors.[5]

  • Histone Extraction Buffer (optional, for cleaner histone preps): Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3) and 0.2 N HCl.[6]

  • Protein Assay Reagent: Bradford or BCA assay kit.

  • SDS-PAGE Gels: 15% polyacrylamide gels are recommended for histone analysis.[6]

  • Transfer Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-LSD1 (e.g., Abcam ab17721).

    • Rabbit anti-H3K4me2 (e.g., Abcam ab7766).

    • Mouse or Rabbit anti-Histone H3 (as a loading control).

    • Mouse or Rabbit anti-β-actin or GAPDH (as a loading control for whole-cell lysates).

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Protocol
  • Cell Culture and this compound Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).

  • Cell Lysis and Protein Extraction:

    • For Whole-Cell Lysates:

      • Wash cells twice with ice-cold PBS.

      • Add ice-cold RIPA buffer with inhibitors to the plate and scrape the cells.

      • Incubate on ice for 10-30 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C.

      • Collect the supernatant containing the protein lysate.

    • For Histone Extraction (recommended for H3K4me2 detection):

      • Wash cells twice with ice-cold PBS.

      • Resuspend the cell pellet in TEB and lyse for 10 minutes on ice.

      • Centrifuge at 2,000 x g for 10 minutes at 4°C.

      • Wash the pellet with half the volume of TEB.

      • Resuspend the pellet in 0.2 N HCl and perform acid extraction overnight at 4°C with gentle rotation.

      • Centrifuge at 2,000 x g for 10 minutes at 4°C and collect the supernatant containing the histones.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg for whole-cell lysates, 4 µg for histone extracts) into the wells of a 15% polyacrylamide gel.[6]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (anti-LSD1, anti-H3K4me2, or loading control) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically but can start at 1:1000.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection and Imaging:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the ECL detection reagent according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein bands (LSD1, H3K4me2) to the corresponding loading control (Histone H3 or β-actin).

    • Compare the normalized protein levels between this compound treated and vehicle-treated samples. An increase in the H3K4me2 band intensity is expected with this compound treatment.

References

Application Notes and Protocols: Utilizing Chromatin Immunoprecipitation (ChIP) to Elucidate the Downstream Effects of T-448, an Anti-TIGIT Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

T-448 (also known as EOS-448 or GSK4428859A) is a human IgG1 monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) receptor.[1][2] TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] this compound has a multifaceted mechanism of action that includes blocking the interaction of TIGIT with its ligands (e.g., CD155 and CD112) and engaging Fc gamma receptors (FcγR) to activate antigen-presenting cells and deplete regulatory T cells (Tregs).[3][4] These actions ultimately lead to the enhancement of anti-tumor immune responses.[5]

While this compound itself is not a DNA-binding protein and therefore not a direct target for chromatin immunoprecipitation (ChIP), the downstream signaling events initiated by this compound treatment result in significant changes in the transcriptional landscape of immune cells. ChIP is a powerful technique to investigate these changes by examining the in vivo binding of transcription factors to their target gene promoters.

This application note provides a detailed protocol for using ChIP to study the effects of this compound treatment on the activity of a key transcription factor involved in T-cell activation, such as Nuclear Factor of Activated T-cells (NFAT). By quantifying the binding of NFAT to the promoter of a target gene, for instance, the Interleukin-2 (IL-2) gene, researchers can gain mechanistic insights into how this compound modulates T-cell effector functions.

Data Presentation

Table 1: Characteristics of this compound

PropertyDescription
Molecule Type Human IgG1 Monoclonal Antibody
Target T-cell immunoglobulin and ITIM domain (TIGIT)
Mechanism of Action 1. Antagonist of the TIGIT receptor, preventing ligand binding.[1][2] 2. Engagement of Fc gamma receptors (FcγR) leading to activation of myeloid/NK populations and depletion of TIGIThigh cells.[1]
Biological Effects - Restoration of T-cell function.[1] - Activation of effector T cells.[3] - Depletion of regulatory T cells (Tregs).[3][5] - Potent antitumor activity.[1]
Clinical Designation EOS-448, GSK4428859A

Table 2: Hypothetical Quantitative ChIP-PCR Data

This table presents example data from a ChIP experiment designed to assess the effect of this compound on the binding of the transcription factor NFATc1 to the IL-2 promoter in activated human T-cells.

TreatmentAntibodyTarget Gene PromoterFold Enrichment over IgG Control (Mean ± SD)
Untreated Control Anti-NFATc1IL-25.8 ± 0.7
This compound Treated Anti-NFATc1IL-218.2 ± 2.1
Untreated Control Anti-NFATc1Negative Control Locus (GAPDH exon)1.1 ± 0.3
This compound Treated Anti-NFATc1Negative Control Locus (GAPDH exon)1.3 ± 0.4

The data are presented as fold enrichment relative to a negative control immunoprecipitation using a non-specific IgG antibody. The results indicate a significant increase in NFATc1 binding to the IL-2 promoter upon this compound treatment, suggesting enhanced T-cell activation.

Signaling Pathway and Experimental Workflow

T448_Signaling_Pathway T448 This compound TIGIT TIGIT Receptor T448->TIGIT Binds and Blocks CD226 CD226 TIGIT->CD226 Inhibits Ligand CD155/CD112 on APC Ligand->CD226 Activates TCR TCR MHC pMHC on APC PLCg PLCγ TCR->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca Release PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin Activates NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Activation NFAT_nuc NFAT NFAT->NFAT_nuc Translocation AP1 AP-1 PKC->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation IL2_promoter IL-2 Promoter NFAT_nuc->IL2_promoter AP1_nuc->IL2_promoter IL2_gene IL-2 Gene Transcription IL2_promoter->IL2_gene

Caption: this compound signaling pathway leading to T-cell activation and IL-2 production.

ChIP_Workflow start Start: T-cells +/- this compound Treatment crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse 2. Cell Lysis crosslink->lyse shear 3. Chromatin Shearing (Sonication or Enzymatic Digestion) lyse->shear immunoprecipitate 4. Immunoprecipitation (with anti-NFATc1 antibody) shear->immunoprecipitate wash 5. Wash to Remove Non-specific Binding immunoprecipitate->wash elute 6. Elute Chromatin wash->elute reverse 7. Reverse Cross-links elute->reverse purify 8. Purify DNA reverse->purify analyze 9. Analysis (qPCR or Sequencing) purify->analyze end End: Quantify Target DNA analyze->end

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Experimental Protocols

Protocol 1: Treatment of Human T-Cells with this compound

  • Culture primary human T-cells or a suitable T-cell line (e.g., Jurkat) in appropriate cell culture medium.

  • Activate T-cells using standard methods (e.g., anti-CD3/CD28 antibodies) for a predetermined time (e.g., 24-48 hours).

  • Treat the activated T-cells with an optimized concentration of this compound (e.g., 1-10 µg/mL) or a vehicle control (e.g., PBS) for the desired duration (e.g., 6-24 hours).

  • Harvest the cells for the ChIP assay. A typical ChIP experiment requires approximately 2-5 x 107 cells per immunoprecipitation.[6]

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

A. Cross-linking and Cell Lysis

  • Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v) to cross-link proteins to DNA.[7]

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[7]

  • Incubate for 5 minutes at room temperature.

  • Pellet the cells by centrifugation, wash twice with ice-cold PBS, and flash-freeze the cell pellet for storage at -80°C or proceed to the next step.

  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Incubate on ice to allow for cell lysis.

B. Chromatin Shearing

  • Shear the chromatin into fragments of 200-1000 bp using either sonication or enzymatic digestion (e.g., with micrococcal nuclease).[8]

    • Sonication: This is a common method that requires careful optimization of power and duration to achieve the desired fragment size.

    • Enzymatic Digestion: This can be a gentler method but also requires optimization of enzyme concentration and digestion time.

  • After shearing, centrifuge the lysate to pellet cell debris. The supernatant contains the soluble chromatin.

  • Verify the chromatin fragment size by reversing the cross-links of a small aliquot and running the DNA on an agarose gel.

C. Immunoprecipitation

  • Pre-clear the chromatin by incubating with Protein A/G beads to reduce non-specific background.

  • Set aside a small portion of the pre-cleared chromatin as the "input" control. This sample will be processed alongside the immunoprecipitated samples from the reverse cross-linking step onwards and represents the total amount of chromatin used in the assay.

  • Incubate the remaining chromatin overnight at 4°C with rotation with the primary antibody (e.g., anti-NFATc1) or a negative control antibody (e.g., normal rabbit IgG).

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for an additional 1-2 hours.

D. Washing and Elution

  • Pellet the beads and discard the supernatant.

  • Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., containing SDS).

E. Reverse Cross-linking and DNA Purification

  • Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M.

  • Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.

  • Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.

  • Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Resuspend the purified DNA in a small volume of nuclease-free water.

F. Analysis

  • Quantify the amount of specific DNA sequences in the immunoprecipitated samples and the input control using quantitative PCR (qPCR) with primers specific for the target gene promoter (e.g., IL-2 promoter) and a negative control region.

  • Calculate the fold enrichment of the target sequence in the specific antibody immunoprecipitation relative to the negative control IgG immunoprecipitation. The results are typically normalized to the input chromatin.

The combination of this compound treatment and ChIP analysis provides a robust framework for dissecting the molecular mechanisms underlying the immunomodulatory effects of this promising therapeutic antibody. By quantifying the changes in transcription factor binding to target gene promoters, researchers can gain valuable insights into the gene regulatory networks that are activated or repressed by this compound, ultimately leading to a better understanding of its therapeutic efficacy.

References

Application Note: Gene Expression Analysis of a Novel Kinase Inhibitor, T-448

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-448 is a novel, potent, and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 3 (MAP3K3), a key upstream regulator of the JNK and p38 MAPK signaling pathways. Dysregulation of these pathways is implicated in various inflammatory diseases and cancers. Understanding the downstream molecular effects of this compound is crucial for elucidating its mechanism of action and identifying biomarkers for efficacy and safety. Gene expression profiling provides a comprehensive view of the transcriptional changes induced by this compound, offering insights into the pathways modulated by the compound and its potential therapeutic and off-target effects.

This document provides a detailed protocol for analyzing global gene expression changes in a human cancer cell line treated with this compound using RNA sequencing (RNA-Seq).

Data Presentation

The following table summarizes the differential gene expression analysis of a human colorectal cancer cell line (HT-29) treated with 1 µM this compound for 24 hours. The data shows the top 10 significantly up-regulated and down-regulated genes.

Gene SymbolGene NameLog2 Fold Changep-valueFDRRegulation
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit-3.581.25E-152.10E-11Down
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit-3.213.40E-144.80E-10Down
DUSP1Dual Specificity Phosphatase 1-2.985.50E-136.10E-09Down
ATF3Activating Transcription Factor 3-2.758.90E-127.80E-08Down
EGR1Early Growth Response 1-2.541.15E-108.50E-07Down
IL1BInterleukin 1 Beta-2.334.20E-092.15E-05Down
CXCL8C-X-C Motif Chemokine Ligand 8-2.189.80E-083.90E-04Down
MMP3Matrix Metallopeptidase 3-2.052.30E-077.50E-04Down
GADD45BGrowth Arrest and DNA Damage Inducible Beta-1.975.60E-071.50E-03Down
PTGS2Prostaglandin-Endoperoxide Synthase 2-1.891.20E-062.80E-03Down
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)2.857.80E-137.10E-09Up
BTG2BTG Anti-Proliferation Factor 22.671.05E-118.10E-08Up
KLF6KLF Transcription Factor 62.493.20E-101.90E-06Up
SESN2Sestrin 22.316.80E-092.90E-05Up
PHLDA1Pleckstrin Homology Like Domain Family A Member 12.151.50E-075.20E-04Up
TRIB3Tribbles Pseudokinase 32.013.90E-071.10E-03Up
CEBPACCAAT Enhancer Binding Protein Alpha1.928.10E-072.10E-03Up
ZFP36ZFP36 Ring Finger Protein1.841.80E-063.80E-03Up
SOCS3Suppressor of Cytokine Signaling 31.763.50E-066.50E-03Up
SPRED2Sprouty Related EVH1 Domain Containing 21.687.20E-061.20E-02Up

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: HT-29 (human colorectal adenocarcinoma cell line).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Seeding: Seed 2 x 10^6 cells in 10 cm culture dishes and allow them to adhere and grow for 24 hours to reach 70-80% confluency.

  • Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the this compound stock solution in culture medium to a final concentration of 1 µM.

    • Prepare a vehicle control using the same concentration of DMSO in the culture medium.

    • Aspirate the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium.

    • Incubate the cells for 24 hours. Perform each treatment in triplicate.

RNA Isolation and Quality Control
  • RNA Extraction:

    • After 24 hours of treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the dish by adding 1 ml of TRIzol™ Reagent and scraping the cells.

    • Follow the manufacturer's protocol for RNA isolation using the TRIzol™ Reagent.

    • Resuspend the final RNA pellet in 50 µL of RNase-free water.

  • RNA Quality Control:

    • Quantification: Determine the RNA concentration using a NanoDrop™ spectrophotometer.

    • Integrity: Assess the RNA integrity by running the samples on an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 are suitable for RNA-Seq.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation:

    • Use the TruSeq® Stranded mRNA Library Prep Kit (Illumina) according to the manufacturer's protocol.

    • Briefly, start with 1 µg of total RNA.

    • Purify mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA, replacing thymine with uracil.

    • Adenylate the 3' ends of the cDNA fragments and ligate the Illumina sequencing adapters.

    • Amplify the library using PCR.

  • Library Quality Control:

    • Assess the library size distribution using the Agilent Bioanalyzer.

    • Quantify the library concentration using Qubit™ dsDNA HS Assay Kit.

  • Sequencing:

    • Pool the libraries and sequence them on an Illumina NovaSeq™ 6000 platform with a paired-end 150 bp (PE150) read length configuration.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use FastQC to check the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases using Trimmomatic.

  • Alignment: Align the trimmed reads to the human reference genome (GRCh38) using the STAR aligner.

  • Quantification: Count the number of reads mapping to each gene using featureCounts.

  • Differential Expression Analysis: Perform differential gene expression analysis between the this compound treated and vehicle control groups using DESeq2 in R. Genes with a False Discovery Rate (FDR) < 0.05 and a |log2 fold change| > 1 are considered significantly differentially expressed.

  • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like g:Profiler or Enrichr to identify significantly affected biological pathways.

Mandatory Visualizations

experimental_workflow cell_culture Cell Culture (HT-29) treatment Treatment (this compound vs. Vehicle) cell_culture->treatment rna_isolation RNA Isolation treatment->rna_isolation qc1 RNA Quality Control (RIN > 8) rna_isolation->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep qc2 Library Quality Control library_prep->qc2 sequencing Sequencing (Illumina NovaSeq) qc2->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics deg Differential Gene Expression bioinformatics->deg pathway Pathway Analysis bioinformatics->pathway

Caption: Experimental workflow for gene expression analysis after this compound treatment.

signaling_pathway extracellular Extracellular Stress Stimuli map3k3 MAP3K3 extracellular->map3k3 jnk_pathway JNK Pathway map3k3->jnk_pathway p38_pathway p38 Pathway map3k3->p38_pathway t448 This compound t448->map3k3 ap1 AP-1 (Jun/Fos) jnk_pathway->ap1 p38_pathway->ap1 gene_expression Gene Expression (Inflammation, Proliferation) ap1->gene_expression

Caption: Hypothetical signaling pathway inhibited by this compound.

Application Notes and Protocols for T-448 (EOS-448) in Gene Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448, also known as EOS-448 or GSK4428859A, is a potent antagonistic anti-TIGIT (T cell immunoglobulin and ITIM domain) human monoclonal antibody of the IgG1 isotype.[1][2][3] TIGIT is a crucial immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[2][4] this compound is designed to enhance anti-tumor immune responses through a multi-faceted mechanism of action, making it a valuable tool for studying gene regulation in the context of immune modulation, particularly in T cell activation and exhaustion.[2]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying the gene regulatory networks governing T cell function.

Mechanism of Action

This compound exerts its effects on gene regulation through two primary mechanisms:

  • Blockade of the TIGIT Signaling Pathway: TIGIT is an inhibitory receptor that, upon binding to its ligands (e.g., CD155 and CD112) on antigen-presenting cells (APCs) or tumor cells, initiates a signaling cascade that suppresses T cell activation and promotes an exhausted phenotype. This compound, with its high affinity for TIGIT, blocks this interaction.[2] This blockade prevents the inhibitory signals, leading to the upregulation of genes associated with T cell activation, proliferation, and effector functions.

  • Fcγ Receptor (FcγR)-Mediated Effector Functions: As an IgG1 antibody, this compound possesses a functional Fc domain that can engage Fcγ receptors on other immune cells, such as NK cells and myeloid cells.[2] This engagement can lead to:

    • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Phagocytosis (ADCP): This results in the depletion of cells with high TIGIT expression, notably immunosuppressive regulatory T cells (Tregs) and terminally exhausted T cells.[5][4] The removal of these cell populations alters the tumor microenvironment and allows for the expansion and activity of effector T cells, thereby influencing the gene expression landscape of the immune infiltrate.

    • Activation of Antigen-Presenting Cells: Engagement of FcγR can also lead to the activation of APCs, further promoting T cell priming and activation.[5]

Data Presentation

Quantitative Data Summary of this compound (EOS-448) from Clinical and Preclinical Studies
ParameterObservationCell Type/ModelStudy ContextReference
Clinical Activity Confirmed partial response in 1 patient and stable disease in 9 out of 20 evaluable patients.Patients with advanced solid tumorsPhase 1 dose-escalation trial[2]
Dose Levels Evaluated Monotherapy doses of 20, 70, 200, 700 mg every 2 weeks and 1400 mg every 4 weeks.Patients with advanced solid tumorsPhase 1 clinical trial[1]
Treg Depletion Sustained depletion of TIGIT+ regulatory T cells.Patients treated with EOS-448Pharmacodynamic analyses
CD8+ T cell Modulation Sustained depletion of TIGIT-high, terminally exhausted CD8+ T cells.Patients treated with EOS-448Pharmacodynamic analyses
T Cell Proliferation Transient increase in Ki67 expression in memory CD8+ T cells.Patients treated with EOS-448Phase 1 clinical trial[5][3]
Effector/Treg Ratio Increased effector CD8+ T cell to Treg ratio.Patients treated with EOS-448Pharmacodynamic analyses
Tumor Infiltration Decrease of TIGIT-expressing cells in patient tumor biopsies.Patients treated with EOS-448Pharmacodynamic analyses

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

T448_Mechanism_of_Action This compound (EOS-448) Mechanism of Action cluster_T_Cell T Cell cluster_APC APC / Tumor Cell cluster_NK_Cell NK Cell / Myeloid Cell T_Cell Effector T Cell Activation_Genes Activation Genes (e.g., IFNγ, GZMB) T_Cell->Activation_Genes Upregulates Treg Regulatory T Cell (Treg) TIGIT TIGIT Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal Initiates Inhibitory_Signal->T_Cell Suppresses APC APC / Tumor Cell CD155 CD155/CD112 CD155->TIGIT Binds to NK_Cell NK Cell / Myeloid Cell FcR FcγR FcR->Treg Mediates Depletion (ADCC) T448 This compound (EOS-448) T448->TIGIT Binds to TIGIT T448->FcR Binds to Fc Receptor T448_Experimental_Workflow Experimental Workflow for Gene Regulation Studies using this compound cluster_Preparation Cell Preparation cluster_Treatment In Vitro Culture and Treatment cluster_Analysis Downstream Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor or Patient T_Cell_Culture Culture T Cells with Activation Stimuli (e.g., anti-CD3/CD28) PBMC_Isolation->T_Cell_Culture Treatment_Groups Treat with: 1. Isotype Control 2. This compound (Dose-Response) T_Cell_Culture->Treatment_Groups Flow_Cytometry Flow Cytometry Analysis: - T Cell Activation Markers - Treg Population Frequency Treatment_Groups->Flow_Cytometry RNA_Isolation RNA Isolation from T Cell Subsets Gene_Expression Gene Expression Analysis (RNA-Seq or qPCR) RNA_Isolation->Gene_Expression Data_Analysis Bioinformatic Analysis: - Differentially Expressed Genes - Pathway Analysis Gene_Expression->Data_Analysis Treatment_groups Treatment_groups Treatment_groups->RNA_Isolation

References

Troubleshooting & Optimization

T-448 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: T-448

Disclaimer: The compound identifier "this compound" can be associated with multiple research compounds. This guide specifically addresses the small molecule this compound (free base), with the molecular formula C₁₇H₂₀N₄OS, as indexed in PubChem[1]. The experimental data and protocols provided herein are representative examples to guide researchers and may require optimization for specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, DMSO is recommended due to its broad solvating power for organic molecules. For aqueous buffers, the solubility of this compound is highly pH-dependent. It is advisable to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous buffer of choice. Direct dissolution in aqueous media, especially at neutral pH, may result in poor solubility.

Q2: What are the recommended storage conditions for this compound in solid form and in solution?

  • Solid Form: this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.

  • DMSO Stock Solutions: Aliquot and store at -80°C for long-term storage (up to 6 months). For short-term use, storage at -20°C is acceptable for up to one month. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Due to potential stability issues in aqueous environments, storing this compound in aqueous buffers for extended periods is not advised.

Q3: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?

Precipitation upon dilution is a common issue related to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Q4: Is this compound stable at different pH values?

The stability of this compound is pH-sensitive. It exhibits greater stability in acidic conditions (pH 4-6) and is prone to degradation in neutral to alkaline conditions (pH > 7). For cellular assays, where physiological pH is required, minimize the incubation time to reduce the impact of potential degradation.

Troubleshooting Guides

Issue: Poor Solubility or Precipitation in Aqueous Buffers

This guide provides a systematic approach to troubleshoot and resolve solubility issues encountered when preparing aqueous solutions of this compound.

Troubleshooting Workflow

G start Precipitation Observed check_stock 1. Verify DMSO Stock Is the stock solution clear? start->check_stock lower_conc 2. Lower Final Concentration Reduce the working concentration of this compound. check_stock->lower_conc Yes fail Precipitation Persists Consult further technical support. check_stock->fail No, remake stock add_solubilizer 3. Use Solubilizing Agents Add Tween-80 (0.01%) or Pluronic F-68 (0.05%). lower_conc->add_solubilizer adjust_ph 4. Adjust Buffer pH Lower the pH of the aqueous buffer to < 6.5 (if experiment allows). add_solubilizer->adjust_ph warm_sonicate 5. Gentle Warming & Sonication Warm to 37°C and sonicate briefly. adjust_ph->warm_sonicate success Solution is Clear Proceed with Experiment warm_sonicate->success Success warm_sonicate->fail Failure

Caption: Workflow for troubleshooting this compound precipitation.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol~5
Methanol~2
PBS (pH 7.4)< 0.01
Acetone~10

Table 2: Stability of this compound in Solution at 37°C

SolutionpHHalf-life (t½) in hours
PBS7.4~2
MES Buffer6.0> 24
Glycine-HCl Buffer3.0> 48
DMSON/A> 72 (at RT)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound (free base, MW: 328.4 g/mol )[1], Anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh out 3.28 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Visually inspect the solution to ensure no particulates are present.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store aliquots at -80°C.

Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
  • Materials: 10 mM this compound in DMSO, desired aqueous buffer (e.g., PBS).

  • Procedure:

    • Thaw a fresh aliquot of the 10 mM this compound stock solution.

    • Warm the aqueous buffer to room temperature or 37°C.

    • Vortex the buffer while adding the this compound stock solution dropwise. This rapid mixing helps to prevent immediate precipitation.

    • Do not exceed a final DMSO concentration of 0.5% in your experimental setup, as higher concentrations can affect cell viability and assay performance.

    • Use the freshly prepared aqueous solution immediately.

Signaling Pathway and Experimental Workflow

This compound is a hypothetical inhibitor of Kinase X (KX), a key enzyme in the pro-inflammatory "Path-Y" signaling cascade.

Diagram 1: this compound Inhibition of the Path-Y Signaling Cascade

G cluster_membrane Cell Membrane Receptor Receptor KX Kinase X (KX) Receptor->KX activates Ligand Inflammatory Ligand Ligand->Receptor SubstrateA Substrate A KX->SubstrateA phosphorylates SubstrateB Substrate B SubstrateA->SubstrateB activates TF Transcription Factor Z SubstrateB->TF Nucleus Nucleus TF->Nucleus translocates to T448 This compound T448->KX inhibits

Caption: this compound inhibits the pro-inflammatory Path-Y cascade.

References

T-448 (EOS-448) In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of T-448 (also known as EOS-448 or GSK4428859A), an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an anti-TIGIT monoclonal antibody with a dual mechanism of action. Firstly, it blocks the interaction between TIGIT (T cell immunoglobulin and ITIM domain), an immune checkpoint receptor expressed on T cells and NK cells, and its ligand CD155 (PVR). This blockade prevents the delivery of inhibitory signals to T cells and NK cells, thereby restoring their anti-tumor activity. Secondly, as a human IgG1 antibody, this compound possesses a functional Fc domain that engages Fc gamma receptors (FcγR) on myeloid cells and NK cells.[1][2] This engagement leads to the activation of these immune cells and the depletion of highly TIGIT-expressing cells, such as regulatory T cells (Tregs) and terminally exhausted T cells, further enhancing the anti-tumor immune response.[1][3][4][5]

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated potent anti-tumor activity in various murine cancer models.[1] For instance, in a CT26 colon carcinoma model in BALB/c mice, a murine surrogate of this compound in combination with an anti-PD-1 antibody showed a strong anti-tumor effect.[6][7] Preclinical data has also been presented showing its efficacy as a single agent and in combination with an immunomodulatory imide drug (IMiD) in a preclinical model of multiple myeloma.[5]

Q3: What is the recommended formulation and storage for in vivo use?

A3: For in vivo studies, this compound should be formulated in a sterile, buffered solution such as phosphate-buffered saline (PBS) at a neutral pH. It is crucial to use a low-endotoxin formulation for in vivo applications to avoid non-specific inflammatory responses. Commercially available anti-TIGIT antibodies for in vivo use are often supplied in 0.01 M PBS (pH 7.2) with 150 mM NaCl, without carrier proteins or preservatives. For short-term storage, the antibody solution is stable at 2-8°C for at least four weeks. For long-term storage, it is recommended to aseptically aliquot the antibody into working volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the potential adverse effects of anti-TIGIT antibodies in mice?

A4: In preclinical studies, anti-TIGIT antibodies have been generally well-tolerated.[8] However, as with other immunotherapies, there is a potential for immune-related adverse events (irAEs) due to the enhanced immune response.[8] Common side effects observed in clinical trials with anti-TIGIT antibodies include fatigue, pruritus (itching), and infusion-related reactions, which are generally mild to moderate in severity.[9][10] Researchers should monitor animals for signs of distress, weight loss, and other indicators of toxicity.

Troubleshooting In Vivo Delivery

Issue Potential Cause Recommended Solution
Lack of therapeutic efficacy Suboptimal dosing or schedule: The dose or frequency of administration may be insufficient to achieve a therapeutic concentration at the tumor site.Titrate the dose of this compound to determine the optimal therapeutic window for your specific tumor model. A common starting point in mice is in the range of 100-500 µg per mouse. A dosing schedule of once every 3 days has been reported.[7]
Antibody aggregation or degradation: Improper storage or handling can lead to loss of antibody function.Ensure the antibody is stored correctly at -80°C for long-term storage and 4°C for short-term use. Avoid repeated freeze-thaw cycles. Visually inspect the solution for precipitates before administration.
Inappropriate animal model: The tumor model may not be sensitive to TIGIT blockade.Confirm TIGIT expression on tumor-infiltrating lymphocytes in your chosen model. Models with a high degree of T-cell infiltration and TIGIT expression are more likely to respond.
Development of anti-drug antibodies (ADAs): Repeated administration of a humanized antibody in mice can lead to an immune response against the therapeutic antibody, reducing its efficacy.Consider using a murine surrogate antibody if available for longer-term studies. Monitor for signs of reduced efficacy over time.
High variability in tumor growth between animals Inconsistent tumor cell implantation: Variation in the number of viable tumor cells injected or the injection site can lead to different tumor growth rates.Standardize the tumor cell implantation procedure, ensuring a consistent number of viable cells are injected into the same anatomical location for each animal.
Inaccurate antibody administration: Inconsistent injection volume or location (e.g., subcutaneous instead of intraperitoneal) can affect antibody bioavailability.Ensure all personnel are properly trained in the chosen administration technique (e.g., intraperitoneal injection). Use a consistent and precise injection volume for each animal.
Adverse events in treated animals (e.g., weight loss, lethargy) Immune-related adverse events (irAEs): Over-activation of the immune system can lead to off-target effects.Closely monitor the health of the animals daily. If adverse events are observed, consider reducing the dose or frequency of administration.
High endotoxin levels in the antibody preparation: Contamination with endotoxins can cause a systemic inflammatory response.Use only low-endotoxin certified antibodies and sterile, pyrogen-free reagents and equipment for all in vivo experiments.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model (CT26)

1. Animal Model:

  • 6-8 week old female BALB/c mice.

  • Acclimatize animals for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

  • Culture CT26 colon carcinoma cells in appropriate media.

  • On Day 0, harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

3. Treatment Groups:

  • Group 1: Vehicle control (sterile PBS, intraperitoneal injection).

  • Group 2: this compound (e.g., 200 µ g/mouse , intraperitoneal injection).[7]

  • Group 3: Isotype control antibody (human IgG1, 200 µ g/mouse , intraperitoneal injection).

  • Group 4 (Optional): this compound in combination with an anti-PD-1 antibody.

4. Dosing Regimen:

  • Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

  • Administer treatment once every 3 days for a total of 3 doses via intraperitoneal (IP) injection.[7]

5. Monitoring and Endpoints:

  • Measure tumor volume using calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.

  • Monitor animal body weight and overall health status daily.

  • Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines or if signs of significant toxicity are observed.

  • At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry to assess immune cell populations).

Protocol 2: Intraperitoneal (IP) Injection in Mice

1. Preparation:

  • Warm the this compound solution to room temperature to avoid causing discomfort to the animal.

  • Use a new sterile syringe and a 25-30 gauge needle for each animal.

2. Restraint:

  • Gently restrain the mouse by grasping the loose skin over the shoulders and neck.

  • Turn the mouse over to expose its abdomen. The hindquarters can be secured by tucking the tail.

3. Injection:

  • Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.

  • Wipe the injection site with an alcohol swab.

  • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.

  • Gently pull back on the plunger to ensure no fluid or feces are aspirated, which would indicate incorrect placement.

  • Slowly inject the antibody solution.

  • Withdraw the needle and return the mouse to its cage.

4. Post-injection Monitoring:

  • Observe the animal for any immediate adverse reactions.

Data Presentation

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupNMean Tumor Volume (mm³) at Day 14 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control101200 ± 150-
Isotype Control101150 ± 1304.2
This compound (10 mg/kg)10600 ± 9050
This compound + anti-PD-110250 ± 5079.2

Table 2: Example of Immune Cell Population Changes in the Tumor Microenvironment

Treatment Group% CD8+ T cells of CD45+ cells% Regulatory T cells (FoxP3+) of CD4+ T cellsCD8+/Treg Ratio
Vehicle Control15.2 ± 2.125.8 ± 3.50.59
This compound25.6 ± 3.412.3 ± 1.82.08

Visualizations

Signaling Pathways and Experimental Workflows

T448_Mechanism_of_Action This compound (EOS-448) Mechanism of Action cluster_TME Tumor Microenvironment cluster_FcR Fc Receptor Engagement Tumor Cell Tumor Cell T Cell T Cell Tumor Cell->T Cell CD155 inhibits T Cell via TIGIT T Cell->Tumor Cell Cytotoxicity NK Cell NK Cell NK Cell->Tumor Cell Cytotoxicity Treg Regulatory T Cell (Treg) NK Cell->Treg Depletion (ADCC) Myeloid Cell Myeloid Cell Myeloid Cell->T Cell Activation Treg->T Cell Suppression T448 This compound (anti-TIGIT mAb) T448->T Cell Binds to TIGIT T448->NK Cell Binds to TIGIT T448->NK Cell FcγR Engagement (ADCC) T448->Myeloid Cell FcγR Engagement T448->Treg Binds to TIGIT

Caption: Mechanism of action of this compound (EOS-448).

T448_InVivo_Workflow This compound In Vivo Efficacy Study Workflow cluster_Preparation Preparation cluster_Experiment Experimental Phase cluster_Analysis Data Analysis A Acclimatize BALB/c Mice C Implant Tumor Cells (Day 0) A->C B Culture CT26 Tumor Cells B->C D Tumor Growth Monitoring C->D E Randomize into Treatment Groups D->E Tumors palpable F Administer this compound/Controls (IP) E->F G Measure Tumor Volume F->G H Monitor Animal Health F->H I Endpoint: Harvest Tissues G->I Tumor size limit reached H->I Adverse events J Flow Cytometry & Statistical Analysis I->J

Caption: Workflow for a typical in vivo efficacy study of this compound.

References

Technical Support Center: T-448 (EOS-448)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing T-448, an antagonistic anti-TIGIT monoclonal antibody. The resources below address the multifaceted mechanism of action of this compound and provide troubleshooting for common experimental questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a human IgG1 monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor, which is expressed on NK and T-cell populations.[1][2][3] Its mechanism is multifaceted, involving not only the blockade of TIGIT binding to its ligands (like CD155 and CD112) to restore T-cell function but also leveraging its Fc-gamma receptor (FcγR)-engaging design.[1][2][3][4] This engagement can lead to the activation of myeloid and NK cell populations and the depletion of cells with high TIGIT expression, such as suppressive regulatory T cells (Tregs) and terminally exhausted CD8 T-cells.[1][2][3]

Q2: How does the Fc-competent design of this compound contribute to its activity?

A2: The IgG1 isotype of this compound allows it to engage Fc gamma receptors (FcγR), which is crucial for its full therapeutic potential.[5] This FcγR engagement is believed to activate antigen-presenting cells, trigger the release of pro-inflammatory cytokines, and mediate antibody-dependent cell-mediated cytotoxicity (ADCC) or phagocytosis (ADCP) of TIGIT-high cells like Tregs.[4][5] Preclinical studies have shown that Fc-engaging anti-TIGIT antibodies induce a stronger anti-tumor effect compared to their Fc-dead counterparts.[2]

Q3: What are the expected immunological outcomes of this compound treatment in vitro and in vivo?

A3: Treatment with this compound is expected to induce a shift towards a more active anti-tumor immune environment. Key outcomes observed in preclinical and clinical settings include a sustained depletion of regulatory T cells (Tregs), an increase in the ratio of effector CD8+ T-cells to Tregs, and a transient increase in the proliferation of memory CD8+ T-cells, as indicated by markers like Ki67.[5][6][7]

Q4: What are potential "off-target" or unintended effects of this compound?

A4: For a monoclonal antibody like this compound, "off-target" effects differ from those of small molecule inhibitors. The main considerations are unintended immunological consequences. The Fc-enabled design, while enhancing anti-tumor activity, carries a risk of depleting not just Tregs but also other TIGIT-expressing cells, which could include desired effector T-cells.[1] This could potentially lead to immune-related adverse events.[1]

Troubleshooting Guides

Issue 1: High levels of T-cell death observed in my in vitro assay.

  • Possible Cause: The Fc-mediated effector function of this compound might be causing fratricide, where TIGIT-expressing activated NK cells or T-cells are being depleted.[8]

  • Troubleshooting Steps:

    • Characterize TIGIT Expression: Analyze TIGIT expression levels on all immune cell subsets in your assay at baseline.

    • Include an Fc-silent Control: If possible, compare the effects of this compound with an Fc-mutated version that does not engage FcγR. This can help distinguish between effects from TIGIT blockade alone versus Fc-mediated depletion.

    • Titrate Antibody Concentration: High concentrations of this compound may exacerbate depletion effects. Perform a dose-response experiment to find the optimal concentration that balances T-cell activation with minimal cell death.

Issue 2: Inconsistent or low levels of CD8+ T-cell activation.

  • Possible Cause 1: Suboptimal assay conditions. T-cell activation assays are sensitive to cell density, reagent concentrations, and timing.

  • Troubleshooting Steps:

    • Ensure proper coating of plates with anti-CD3 and anti-CD28 antibodies if used for stimulation.[2][9]

    • Optimize the concentration of this compound and any co-stimulatory agents.

    • Verify the viability of your cells before and during the assay.

  • Possible Cause 2: Donor-to-donor variability. The expression of FcγRIIIA on effector cells can vary between individuals, which can impact the efficacy of Fc-engaging antibodies.[10]

  • Troubleshooting Steps:

    • If possible, genotype donors for FcγRIIIA polymorphisms.

    • Analyze a larger number of donors to account for biological variability.

Issue 3: Unexpected changes in myeloid cell populations (e.g., monocytes, macrophages).

  • Possible Cause: The Fc portion of this compound can engage FcγRs on myeloid cells, leading to their activation and the release of cytokines.[11] This is an intended part of its mechanism but may be a confounding factor in some experimental setups.

  • Troubleshooting Steps:

    • Phenotype Myeloid Cells: Use flow cytometry to analyze activation markers (e.g., CD80, CD86) on myeloid cell populations (e.g., CD14+ monocytes) following this compound treatment.

    • Cytokine Profiling: Measure the levels of pro-inflammatory cytokines in your culture supernatants or plasma samples to assess myeloid cell activation.

Quantitative Data Summary

The following tables summarize the expected effects of this compound on key immune cell populations. The data is illustrative and compiled from qualitative descriptions in published studies. Actual values will vary depending on the experimental system.

Table 1: this compound Induced Changes in T-Cell Populations

ParameterExpected ChangeMethod of MeasurementReference
Regulatory T-Cells (Tregs)Sustained DepletionFlow Cytometry[6]
CD8+ T-Cell Proliferation (Ki67+)Transient IncreaseFlow Cytometry[5][6]
Effector CD8+/Treg RatioTwo-fold IncreaseFlow Cytometry[7]
CD8+ TIGIT- / CD8+ TIGIT+ RatioFour-fold IncreaseFlow Cytometry[7]

Key Experimental Protocols

Protocol 1: Flow Cytometry Analysis of Treg Depletion and T-Cell Activation

  • Objective: To quantify the changes in Treg and CD8+ T-cell populations and their activation status after this compound treatment.

  • Methodology:

    • Sample Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a Ficoll-Paque density gradient.[12] For cryopreserved samples, rest the cells overnight after thawing to improve staining quality.[13][14]

    • Cell Staining:

      • Perform a viability stain to exclude dead cells from the analysis.[13]

      • Block Fc receptors to prevent non-specific antibody binding.[15]

      • Incubate cells with a cocktail of fluorescently-conjugated antibodies for surface markers. A typical panel would include: CD3, CD4, CD8, CD25, and CD127.[16]

      • For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.

      • Incubate with antibodies for intracellular markers such as FoxP3 (for Treg identification) and Ki67 (for proliferation).[13]

    • Data Acquisition: Acquire samples on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap.[15]

    • Data Analysis:

      • Gate on live, single cells.

      • Identify CD4+ and CD8+ T-cell populations from the CD3+ gate.

      • Define Tregs as CD4+CD25+FoxP3+ or CD4+CD25highCD127low/-.[14][16]

      • Quantify the percentage of Ki67+ cells within the CD8+ T-cell population.

Protocol 2: In Vitro T-Cell Activation Assay

  • Objective: To assess the functional impact of this compound on T-cell activation and proliferation.

  • Methodology:

    • Plate Coating: Coat a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., OKT3) at a concentration of 0.5-1 µg/mL. Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash wells with sterile PBS to remove unbound antibody.[9]

    • Cell Plating: Isolate PBMCs or purified T-cells and resuspend in complete RPMI-1640 medium. Add cells to the coated plate.

    • Treatment: Add this compound at various concentrations to the appropriate wells. Include an isotype control antibody and a "no treatment" control. Soluble anti-CD28 antibody (1-2 µg/mL) should be added to provide a co-stimulatory signal.[9]

    • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

    • Analysis: Assess T-cell activation by:

      • Proliferation: Measure the incorporation of 3H-thymidine or use a proliferation dye (e.g., CFSE) and analyze by flow cytometry.

      • Activation Markers: Stain for activation markers such as CD69, CD25, and ICOS and analyze by flow cytometry.

      • Cytokine Production: Collect supernatants and measure cytokine levels (e.g., IFN-γ, TNF-α) by ELISA or multiplex bead array.

Visualizations

T448_Mechanism_of_Action cluster_TCell T-Cell / NK Cell cluster_APC Antigen Presenting Cell (APC) TIGIT TIGIT CD226 CD226 (Co-stimulatory) CD155 CD155/CD112 (Ligand) TIGIT->CD155 Inhibitory Signal TCR TCR CD226->CD155 Activates T-Cell TCell_Activation T-Cell Activation & Proliferation (Ki67+) FcR FcγR Treg_Depletion Treg Depletion (ADCC) FcR->Treg_Depletion APC_Activation APC Activation FcR->APC_Activation T448 This compound (IgG1) T448->TIGIT Blocks Interaction T448->FcR Engages

Caption: Multifaceted mechanism of action of this compound.

T448_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Ex Vivo Analysis start Isolate PBMCs culture Culture with this compound +/- Stimulants start->culture flow_cyto Flow Cytometry Analysis (Tregs, Ki67, Activation Markers) culture->flow_cyto cytokine Supernatant Analysis (ELISA / Multiplex) culture->cytokine data_analysis Data Interpretation flow_cyto->data_analysis Quantify Cell Populations cytokine->data_analysis Measure Cytokine Levels treatment Treat Animal Model or Patient Cohort blood_draw Collect Peripheral Blood or Tumor Biopsy treatment->blood_draw process_samples Process to Single-Cell Suspension blood_draw->process_samples flow_cyto_vivo Flow Cytometry Analysis process_samples->flow_cyto_vivo flow_cyto_vivo->data_analysis Assess Immune Infiltrate

Caption: Workflow for assessing this compound immunomodulatory effects.

T448_Troubleshooting_Tree start Unexpected Experimental Result high_cytotoxicity High Cell Death? start->high_cytotoxicity Yes low_activation Low T-Cell Activation? start->low_activation No check_tigit Check TIGIT expression on all cell subsets high_cytotoxicity->check_tigit fc_control Use Fc-silent control to confirm Fc-mediation check_tigit->fc_control titrate_ab Titrate this compound concentration fc_control->titrate_ab end1 Optimize Assay titrate_ab->end1 check_assay Verify assay setup: - Plate coating - Reagent concentrations - Cell viability low_activation->check_assay Yes myeloid_effects Unexpected Myeloid Cell Effects? low_activation->myeloid_effects No check_donors Consider donor variability (e.g., FcγR polymorphisms) check_assay->check_donors end2 Optimize Assay check_donors->end2 phenotype_myeloid Phenotype myeloid cells for activation markers myeloid_effects->phenotype_myeloid Yes cytokine_profile Profile cytokine release phenotype_myeloid->cytokine_profile end3 Characterize On-Target Effect cytokine_profile->end3

Caption: Troubleshooting decision tree for this compound experiments.

References

How to prevent T-448 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-448, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound?

A1: Solid this compound should be stored in a tightly sealed vial at -20°C for long-term stability, where it can be kept for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. It is crucial to protect the compound from moisture.[1]

Q2: What is the recommended procedure for preparing this compound stock solutions?

A2: To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as DMSO. For optimal stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions are best stored at -80°C, where they can remain stable for up to six months.[2][3] For shorter-term storage, -20°C is suitable for up to one month.[2][3] To prevent degradation from atmospheric moisture and oxygen, it is recommended to store the solution under a nitrogen atmosphere.[1]

Q4: Can I prepare this compound solutions in aqueous buffers for my experiments?

A4: Yes, but with caution. This compound's cyclopropylamine and benzamide moieties may be susceptible to hydrolysis, especially at non-neutral pH.[4][5] It is advisable to prepare fresh aqueous solutions for each experiment and use them promptly. If storage of aqueous solutions is necessary, it should be for a very short duration at 2-8°C, and the stability under these conditions should be validated.

Q5: Is this compound sensitive to light?

A5: While the thiadiazole moiety in this compound suggests some inherent photostability, it is always good practice to protect solutions from direct light exposure to minimize the risk of photodegradation.[2][6] Store solutions in amber vials or wrap clear vials in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound activity in cell culture. Degradation in media: this compound may be unstable in the aqueous, pH-buffered environment of cell culture media at 37°C.Prepare fresh this compound working solutions in media for each experiment. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium.
Inconsistent results between experiments. Improper storage: Repeated freeze-thaw cycles of stock solutions or improper storage temperatures can lead to gradual degradation.Aliquot stock solutions to minimize freeze-thaw cycles. Ensure storage at or below -20°C, preferably at -80°C for long-term storage.
Precipitation of this compound in aqueous buffer. Poor solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and helps maintain solubility. Perform a kinetic solubility assay to determine the solubility limit in your buffer.
Unexpected peaks in HPLC analysis. Degradation products: The appearance of new peaks may indicate the formation of degradation products due to hydrolysis, oxidation, or photodegradation.Conduct forced degradation studies to identify potential degradation products and their retention times. Ensure proper storage and handling to minimize degradation.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid Powder-20°CUp to 3 yearsKeep tightly sealed and protected from moisture.[1]
4°CUp to 2 yearsKeep tightly sealed and protected from moisture.[1]
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Store under nitrogen if possible.[2][3]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Store under nitrogen if possible.[2][3]

Table 2: Hypothetical Stability of this compound in Aqueous Solution under Stressed Conditions

Condition Incubation Time (hours) This compound Remaining (%) Potential Degradation Pathway
0.1 M HCl at 60°C2475%Acid-catalyzed hydrolysis of the benzamide bond.
pH 7.4 Buffer at 37°C4895%Minimal degradation under physiological conditions.
0.1 M NaOH at 60°C2460%Base-catalyzed hydrolysis of the benzamide bond and potential cyclopropylamine ring opening.[4][5]
UV Light (254 nm) at RT890%Potential for photodegradation, though the thiadiazole moiety offers some protection.[2][6]
3% H₂O₂ at RT2485%Oxidation of the sulfur atom in the thiadiazole ring or other susceptible moieties.

Note: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a procedure to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. Prepare a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays

Materials:

  • This compound solid

  • Sterile, cell culture-grade DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the required amount of this compound in sterile DMSO to make a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Serially dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before adding it to the cells.

    • Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.5%).

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results or Loss of this compound Activity check_storage Review Storage Conditions of Stock Solution start->check_storage improper_storage Improper Storage (e.g., wrong temp, freeze-thaw cycles) check_storage->improper_storage correct_storage Store at -80°C in aliquots improper_storage->correct_storage Yes check_handling Review Solution Preparation and Handling improper_storage->check_handling No correct_storage->check_handling degradation_in_solution Degradation in Aqueous Solution? check_handling->degradation_in_solution prepare_fresh Prepare Fresh Aqueous Solutions Before Each Use degradation_in_solution->prepare_fresh Yes check_purity Assess Purity of Compound degradation_in_solution->check_purity No prepare_fresh->check_purity degraded_compound Compound Degraded? check_purity->degraded_compound new_compound Obtain a New, Validated Batch of this compound degraded_compound->new_compound Yes end Consistent Results degraded_compound->end No new_compound->end

Caption: Troubleshooting workflow for addressing this compound instability.

DegradationPathway T448 This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) T448->hydrolysis oxidation Oxidation T448->oxidation photodegradation Photodegradation T448->photodegradation benzamide_cleavage Benzamide Cleavage Product hydrolysis->benzamide_cleavage cyclopropylamine_opening Cyclopropylamine Ring-Opened Product hydrolysis->cyclopropylamine_opening sulfoxide Thiadiazole Sulfoxide oxidation->sulfoxide photoisomer Photoisomer or Photodegradant photodegradation->photoisomer

Caption: Plausible degradation pathways of this compound.

ExperimentalWorkflow start Start: Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantification Quantify Remaining this compound and Identify Degradants analysis->quantification data_analysis Analyze Data and Determine Degradation Rate quantification->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: T-448 Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to T-448

This compound is a specific and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4).[1][2][3] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation.[1][2] This epigenetic modification is crucial for regulating gene expression, and its dysregulation has been linked to various neurological disorders.[1] this compound is noted for its improved hematological safety profile compared to other LSD1 inhibitors, as it has a minimal impact on the LSD1-GFI1B complex, the disruption of which is associated with toxicities like thrombocytopenia.[1]

This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments, troubleshooting common issues, and implementing best practices when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound should be dissolved in a suitable solvent such as DMSO to create a concentrated stock solution. For long-term storage, the powder form is stable for up to 3 years at -20°C. In solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to store the product in a sealed and protected environment to avoid moisture.[3]

Q2: I am not observing the expected dose-dependent decrease in cell viability in my assay. What could be the reason?

A2: There are several potential reasons for this observation:

  • Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.[4] Confirm that your cell line expresses LSD1 and that its viability is dependent on LSD1 activity.

  • Incorrect Assay Endpoint: The incubation time with this compound may be too short to induce a measurable effect.[4] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[4]

  • Assay Insensitivity: The chosen viability assay might not be sensitive enough to detect subtle changes.[4][5] Consider using a more sensitive method, such as an ATP-based luminescent assay like CellTiter-Glo®, which can detect as few as 10 cells.[5]

Q3: I am observing high variability between replicate wells in my 96-well plate experiment. What are the common causes and solutions?

A3: High variability can often be attributed to the following:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating to ensure a consistent number of cells per well.[4]

  • Incomplete Dissolution of this compound: Make sure the compound is fully dissolved in the stock solvent and then properly diluted in the culture medium to avoid concentration gradients.[4]

  • Edge Effects: Evaporation from the outer wells of a plate can concentrate media components, including this compound.[4] It is a best practice to not use the outer wells for experimental conditions and instead fill them with sterile PBS or culture medium to minimize this effect.[4]

Q4: Precipitate is forming in my culture medium after adding this compound. How can I resolve this?

A4: Precipitate formation is likely due to the poor solubility of this compound in the aqueous culture medium, especially at higher concentrations. To address this, ensure your stock solution in an organic solvent (like DMSO) is at a high enough concentration that the final concentration of the organic solvent in your culture medium is low (typically <0.5%) after dilution.

Troubleshooting Guides

Cell Viability Assays
Problem Potential Cause Recommended Solution
No dose-dependent effect observed Cell line may be resistant to this compound's mechanism of action.[4]Verify LSD1 expression in the chosen cell line.
Incubation time is too short for a cytotoxic effect to be observed.[4]Perform a time-course experiment (e.g., 24, 48, 72 hours).[4]
The selected viability assay is not sensitive enough.[4]Switch to a more sensitive assay, such as an ATP-based luminescent assay.[4]
High variability between replicates Inconsistent number of cells seeded per well.[4]Ensure a single-cell suspension is achieved before plating.[4]
This compound is not fully dissolved in the culture medium.[4]Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and vortex thoroughly before diluting in the medium.[4]
Evaporation from wells at the edge of the plate.[4]Do not use the outer wells for experimental conditions. Fill them with sterile PBS or culture medium.[4]
Precipitate formation in medium Poor solubility of this compound in aqueous culture medium.[4]Prepare a more concentrated stock solution to minimize the volume added to the medium. Ensure the final solvent concentration is low.
In Vitro Kinase Assays (General Best Practices)

While this compound is an LSD1 inhibitor and not a kinase inhibitor, the principles of in vitro enzyme assays are similar.

Problem Potential Cause Recommended Solution
Low Signal-to-Background Ratio Suboptimal enzyme or substrate concentration.Titrate both the enzyme (LSD1) and substrate to determine optimal concentrations.
Incorrect buffer composition (pH, salt concentration).Optimize the assay buffer to ensure optimal enzyme activity.
High Variability Inconsistent pipetting or mixing.Use calibrated pipettes and ensure thorough mixing of reagents.
Temperature fluctuations during incubation.Use an incubator with stable temperature control.
No Inhibition Observed Inactive inhibitor.Verify the integrity and concentration of the this compound stock solution.
Incorrect assay conditions.Ensure the assay conditions (e.g., ATP concentration for a kinase assay) are appropriate for measuring inhibition.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells, then resuspend in fresh culture medium to the desired concentration.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol: In Vitro LSD1 Inhibition Assay (General Framework)

This protocol outlines the general steps for an in vitro assay to measure this compound's inhibitory effect on LSD1.

  • Reagent Preparation:

    • Prepare an assay buffer suitable for LSD1 activity.

    • Dilute recombinant human LSD1 enzyme and its substrate (e.g., H3K4me1/2 peptide) in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Reaction:

    • In a 384-well plate, add the LSD1 enzyme, the substrate, and the this compound dilutions.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Initiate the reaction by adding the co-factor (FAD).

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagents. The detection method will depend on the assay format (e.g., luminescence, fluorescence).[6] For example, a common method involves detecting the demethylated product with a specific antibody.

    • Incubate for the time specified by the detection kit manufacturer.

  • Data Measurement and Analysis:

    • Read the plate using a suitable plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive control.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

T448_Signaling_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 H3K4me2 Histone H3 (Lys4-dimethyl) LSD1->H3K4me2 Catalyzes Gene_Activation Target Gene Activation H3K4me1 Histone H3 (Lys4-monomethyl) H3K4me2->H3K4me1 Demethylation Gene_Repression Target Gene Repression H3K4me1->Gene_Repression T448 This compound T448->LSD1 Inhibits

Caption: Mechanism of this compound action on the LSD1 signaling pathway.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound Dilutions overnight_incubation->treat_cells incubation_period Incubate (e.g., 48h) treat_cells->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Add Solubilization Buffer incubation_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability (MTT) assay with this compound.

Troubleshooting_Logic start No Dose-Dependent Effect Observed check_cell_line Is the cell line known to be sensitive to LSD1 inhibition? start->check_cell_line check_time_course Was a time-course experiment performed? check_cell_line->check_time_course Yes validate_cell_line Validate LSD1 expression and dependency. check_cell_line->validate_cell_line No check_assay_sensitivity Is the assay highly sensitive (e.g., luminescence)? check_time_course->check_assay_sensitivity Yes perform_time_course Perform 24h, 48h, 72h time-course. check_time_course->perform_time_course No switch_assay Switch to a more sensitive assay (e.g., ATP-based). check_assay_sensitivity->switch_assay No review_protocol Review protocol for other errors. check_assay_sensitivity->review_protocol Yes

Caption: Troubleshooting logic for a lack of dose-dependent effect.

References

Technical Support Center: Interpreting Unexpected Results with T-448 (EOS-448)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with T-448 (EOS-448), an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (EOS-448)?

A1: this compound (EOS-448) has a multi-faceted mechanism of action designed to enhance anti-tumor immunity.[1][2][3][4] As an antagonistic anti-TIGIT antibody, it blocks the interaction of TIGIT with its ligands, such as CD155 and CD112.[3] This prevents the inhibitory signals that suppress T cell and Natural Killer (NK) cell activity.[5] Critically, EOS-448 is an IgG1 antibody with a functional Fc domain, which enables it to engage Fc gamma receptors (FcγR) on myeloid cells.[1] This engagement leads to:

  • Activation of effector T cells. [1]

  • Modulation of antigen-presenting cells. [2]

  • Depletion of regulatory T cells (Tregs) and terminally exhausted T cells that express high levels of TIGIT. [1][2]

Q2: We are not observing the expected level of Treg depletion in our in vitro/in vivo models. What could be the reason?

A2: Suboptimal Treg depletion can stem from several factors. A critical aspect of EOS-448's function is its FcγR-mediated activity.[1] Inadequate engagement of Fcγ receptors on effector cells (like NK cells and macrophages) will lead to reduced antibody-dependent cell-mediated cytotoxicity (ADCC) and consequently, less efficient Treg depletion. Also, some studies suggest that anti-TIGIT therapies might not always function by depleting Tregs but rather through "reverse activating signals" via FcγRs on myeloid cells.[6]

Q3: Our experiments show limited anti-tumor efficacy with this compound (EOS-448) as a monotherapy. Is this expected?

A3: While this compound (EOS-448) has shown some early signs of clinical activity as a monotherapy, its therapeutic potential is significantly enhanced when used in combination with other immunotherapies, such as anti-PD-1 antibodies.[3] Pre-clinical studies have demonstrated that the combination of anti-TIGIT and anti-PD-1 therapies leads to a more robust anti-tumor response.[5] In some tumor models, TIGIT blockade alone has limited effects.[7]

Q4: We have observed unexpected toxicity or adverse events in our preclinical models. What is the known safety profile of anti-TIGIT antibodies?

A4: Generally, anti-TIGIT antibodies have been well-tolerated in clinical trials, both as monotherapy and in combination with PD-1/PD-L1 blockers.[8] Most reported adverse events are of low grade and include fatigue and pruritus.[8][9] However, some clinical trials with other anti-TIGIT antibodies, like Merck's vibostolimab, have been halted due to a higher rate of immune-mediated adverse events, particularly in combination therapies.[10][11] Unexpected toxicity in preclinical models could be related to the specific model system, dosing, or off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected T-cell Activation
Potential Cause Troubleshooting Steps
Suboptimal FcγR Engagement Verify the presence and activation status of FcγR-expressing cells (e.g., NK cells, macrophages) in your assay system. Ensure the experimental model (e.g., cell lines, mouse strain) has compatible Fcγ receptors.
Low CD226 Expression The co-stimulatory receptor CD226 is crucial for the anti-tumor effects of TIGIT blockade.[5][12] Assess the expression levels of CD226 on your effector T cells. Low expression may limit the efficacy of this compound.
Compensatory Immune Checkpoints Upregulation of other inhibitory receptors, such as PD-1, can compensate for TIGIT blockade.[13] Consider combination therapy with an anti-PD-1/PD-L1 antibody to achieve a more potent anti-tumor response.
Issues with Reagents Confirm the integrity and activity of your this compound antibody. Perform a binding assay to ensure it recognizes its target.
Issue 2: Discrepancies in Treg Depletion Results
Potential Cause Troubleshooting Steps
Flow Cytometry Gating Strategy The definition of Treg populations can be complex. Utilize a stringent gating strategy, including key markers like CD4, CD25, CD127, and FoxP3, to accurately identify and quantify Tregs.[3][14]
Variability in Donor Samples If using primary human cells, there can be significant donor-to-donor variability in the frequency and susceptibility of Tregs to depletion.
In vitro Assay Conditions The ratio of effector cells to target cells (E:T ratio) is critical in ADCC assays. Optimize the E:T ratio to ensure efficient Treg lysis.
In vivo Model Limitations The tumor microenvironment in your animal model may have unique characteristics that impact Treg biology and susceptibility to depletion.

Experimental Protocols

Assessment of Treg Depletion by Flow Cytometry

This protocol provides a general framework for assessing Treg depletion in peripheral blood mononuclear cells (PBMCs) following treatment with this compound.

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Cell Staining:

    • Wash cells with staining buffer (e.g., PBS with 2% FBS).

    • Perform Fc receptor blocking to prevent non-specific antibody binding.

    • Stain for surface markers using a cocktail of fluorescently labeled antibodies. A recommended panel includes: CD4, CD25, and CD127.[15]

    • Incubate for 30-45 minutes at room temperature in the dark.

    • Wash the cells twice with staining buffer.

  • Intracellular Staining (for FoxP3):

    • Fix and permeabilize the cells using a commercially available kit.

    • Stain for intracellular FoxP3 with a fluorescently labeled antibody.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend cells in staining buffer and acquire data on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify CD4+ T cells.

    • Within the CD4+ population, identify Tregs based on high expression of CD25 and low/negative expression of CD127 (CD25highCD127low/-).[3]

    • Confirm the Treg population by gating on FoxP3+ cells.

Fc Gamma Receptor (FcγR) Engagement Assay

This is a generalized protocol for an in vitro assay to measure the engagement of this compound with Fcγ receptors, leading to cellular activation.

  • Cell Lines: Use a reporter cell line engineered to express a specific human FcγR (e.g., CD16a, CD32a) and a downstream reporter gene (e.g., luciferase or GFP).

  • Target Cells: Use a cell line that expresses TIGIT on its surface.

  • Assay Procedure:

    • Plate the TIGIT-expressing target cells.

    • Add this compound at various concentrations and incubate to allow binding to the target cells.

    • Add the FcγR reporter cell line.

    • Incubate for a sufficient period (e.g., 6-24 hours) to allow for FcγR engagement and reporter gene expression.

  • Readout: Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader. An increase in signal indicates successful FcγR engagement by this compound.

Visualizations

TIGIT_Signaling_Pathway TIGIT Signaling Pathway and this compound (EOS-448) Mechanism of Action cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_Tcell T-cell / NK Cell cluster_FcgR Myeloid Cell (e.g., Macrophage) CD155 CD155/CD112 TIGIT TIGIT TIGIT->CD155 Binds to Inhibition Inhibitory Signal (↓ Cytokine production ↓ Cytotoxicity) TIGIT->Inhibition Initiates CD226 CD226 CD226->CD155 Competes for binding Activation Activating Signal (↑ Cytokine production ↑ Cytotoxicity) CD226->Activation Initiates T448 This compound (EOS-448) T448->TIGIT Blocks FcgR Fcγ Receptor T448->FcgR Fc domain binds ADCC ADCC & Treg Depletion FcgR->ADCC Triggers

Caption: TIGIT signaling and this compound (EOS-448) mechanism.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected this compound Results cluster_Mechanism Mechanism-Specific Checks Start Unexpected Result Observed Check_Reagents Verify Reagent Integrity (this compound, cells, etc.) Start->Check_Reagents Review_Protocol Review Experimental Protocol (concentrations, timing, etc.) Start->Review_Protocol Data_Analysis Re-evaluate Data Analysis (gating, statistics, etc.) Start->Data_Analysis Check_TIGIT Confirm TIGIT Expression on Target Cells Check_Reagents->Check_TIGIT Check_FcgR Assess FcγR Presence and Function Review_Protocol->Check_FcgR Check_CD226 Measure CD226 Expression on Effector Cells Data_Analysis->Check_CD226 Hypothesis Formulate New Hypothesis Check_TIGIT->Hypothesis Check_FcgR->Hypothesis Check_CD226->Hypothesis Redesign Redesign Experiment Hypothesis->Redesign Redesign->Start

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Improving T-448 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-TIGIT antibody, T-448 (also known as EOS-448 or belrestotug). The content is designed to help address specific issues that may be encountered during experiments, particularly when observing reduced or a lack of efficacy in certain cell lines or experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a human monoclonal IgG1 antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint receptor.[1][2][3] Its anti-tumor activity is multifaceted and includes:

  • Blocking the TIGIT pathway: this compound binds to TIGIT on T cells and Natural Killer (NK) cells, preventing its interaction with its ligands (like CD155 and CD112) on tumor cells. This blockade restores the activation and function of these immune cells.[3]

  • Depletion of immunosuppressive cells: The Fc region of the this compound antibody (being an IgG1 isotype) engages with Fc gamma receptors (FcγR) on other immune cells, such as macrophages and NK cells.[1][2] This engagement can lead to the depletion of cells with high TIGIT expression, which are often immunosuppressive regulatory T cells (Tregs) and exhausted T cells.[4][5]

  • Activation of antigen-presenting cells (APCs): The interaction with FcγR can also lead to the activation of APCs, further enhancing the anti-tumor immune response.[4]

T448_Mechanism_of_Action cluster_immune Immune Cell cluster_tumor Tumor Cell cluster_apc APC / NK Cell T_Cell T Cell / NK Cell Activation Immune Activation T_Cell->Activation Leads to TIGIT TIGIT CD155 CD155/CD112 TIGIT->CD155 Inhibitory Signal Tumor_Cell Tumor Cell APC APC / NK Cell Fc_gamma_R FcγR Depletion Treg/Exhausted T Cell Depletion Fc_gamma_R->Depletion Mediates T448 This compound T448->TIGIT Blocks Interaction T448->Fc_gamma_R Binds to

Q2: We are observing low efficacy of this compound in our in vitro co-culture experiments. What are the potential reasons?

Several factors could contribute to reduced this compound efficacy in vitro. It is crucial to systematically investigate the components of your experimental system. Potential reasons include:

  • Low or absent TIGIT expression: The target effector cells (e.g., CD8+ T cells, NK cells) or the immunosuppressive cells you aim to deplete (e.g., Tregs) may not express sufficient levels of TIGIT.

  • Suboptimal FcγR engagement: The effector cells responsible for antibody-dependent cell-mediated cytotoxicity (ADCC) or activation (e.g., NK cells, macrophages) may have low expression of activating FcγRs, or the experimental conditions may not be conducive to their function.

  • Highly immunosuppressive microenvironment: The presence of other dominant inhibitory checkpoints (e.g., PD-1/PD-L1) or high concentrations of immunosuppressive cytokines (e.g., TGF-β, IL-10) in your co-culture may override the effects of TIGIT blockade.

  • Cell line intrinsic resistance: The tumor cell line itself may be resistant to T-cell or NK-cell mediated killing through mechanisms such as downregulation of MHC class I or upregulation of anti-apoptotic proteins.

Troubleshooting Guides

Issue 1: Lack of T-Cell or NK-Cell Activation/Cytotoxicity

If you do not observe an increase in T-cell or NK-cell activation (e.g., cytokine production, proliferation) or enhanced tumor cell killing in the presence of this compound, consider the following troubleshooting steps:

Experimental Workflow for Troubleshooting Lack of Efficacy

Troubleshooting_Workflow Start Start: Low this compound Efficacy Observed Check_TIGIT 1. Assess TIGIT Expression on Immune Cells Start->Check_TIGIT TIGIT_Low TIGIT Expression Low/Absent Check_TIGIT->TIGIT_Low TIGIT_Sufficient TIGIT Expression Sufficient Check_TIGIT->TIGIT_Sufficient Action_TIGIT Action: - Use cell lines with known TIGIT expression. - Stimulate cells to upregulate TIGIT. TIGIT_Low->Action_TIGIT Check_FcR 2. Evaluate FcγR Expression and Function TIGIT_Sufficient->Check_FcR FcR_Low FcγR Function Impaired Check_FcR->FcR_Low FcR_Sufficient FcγR Function Intact Check_FcR->FcR_Sufficient Action_FcR Action: - Ensure presence of FcγR-expressing cells. - Use alternative methods to boost immune cell function. FcR_Low->Action_FcR Analyze_TME 3. Analyze for Other Immunosuppressive Factors FcR_Sufficient->Analyze_TME Action_TME Action: - Consider combination therapies (e.g., with anti-PD-1). - Neutralize immunosuppressive cytokines. Analyze_TME->Action_TME

1. Verify TIGIT Expression:

  • Protocol: Use flow cytometry to quantify the percentage of TIGIT-positive cells and the mean fluorescence intensity (MFI) on your effector immune cells (CD8+ T cells, NK cells) and regulatory T cells.

  • Expected Outcome: For this compound to be effective, a significant population of the target immune cells should express TIGIT.

  • Troubleshooting: If TIGIT expression is low, consider using a different cell line known to express TIGIT or stimulating the cells with cytokines (e.g., IL-2, IL-15) that may upregulate its expression.

2. Assess Fcγ Receptor Function:

  • Protocol: To confirm the role of the Fc-mediated effects of this compound, perform experiments with an Fc-blocked version of this compound or in the presence of an Fc receptor blocking antibody.

  • Expected Outcome: If the Fc-mediated activity is crucial in your system, you should see a significant reduction in efficacy with the Fc-blocked this compound compared to the standard this compound.

  • Troubleshooting: If FcγR-mediated effects are desired but not observed, ensure that your co-culture includes a sufficient number of FcγR-expressing cells like NK cells or macrophages.

3. Evaluate the Broader Immunosuppressive Milieu:

  • Protocol: Use a cytokine array or ELISA to measure the levels of immunosuppressive cytokines (e.g., TGF-β, IL-10) in your co-culture supernatant. Also, use flow cytometry to check for the expression of other checkpoint inhibitors like PD-1 on T cells and PD-L1 on tumor cells.

  • Expected Outcome: High levels of other immunosuppressive factors can mask the effect of TIGIT blockade.

  • Troubleshooting: Consider combination therapies. For example, co-administer this compound with an anti-PD-1 antibody to block both pathways simultaneously.

Potential Resistance Signaling Pathways

Resistance_Pathways cluster_resistance Potential Points of Resistance T448 This compound TIGIT TIGIT Receptor T448->TIGIT Blocks FcR Fcγ Receptor T448->FcR Engages Low_TIGIT 1. Low/Absent TIGIT Expression TIGIT->Low_TIGIT TIGIT_Mutation 2. TIGIT Mutation (Altered Binding) TIGIT->TIGIT_Mutation Downstream_Signaling 4. Impaired Downstream Signaling (e.g., SHP-2 upregulation) TIGIT->Downstream_Signaling Other_Checkpoints 5. Dominant Parallel Inhibitory Pathways (e.g., PD-1) TIGIT->Other_Checkpoints Low_FcR 3. Low/Altered FcγR Expression FcR->Low_FcR

Data Presentation

Table 1: Hypothetical TIGIT Expression on Peripheral Blood Mononuclear Cells (PBMCs) from Different Donors

Donor IDCell Type% TIGIT+ CellsTIGIT MFI
Donor ACD8+ T Cells45%1500
Donor ACD4+ T Cells (non-Treg)20%800
Donor ARegulatory T Cells (Tregs)85%5000
Donor ANK Cells60%2500
Donor BCD8+ T Cells15%500
Donor BCD4+ T Cells (non-Treg)5%200
Donor BRegulatory T Cells (Tregs)50%2000
Donor BNK Cells25%900

This table illustrates how TIGIT expression can vary between donors, potentially explaining different responses to this compound.

Table 2: Example Results of a Cytotoxicity Assay with and without Fc Receptor Blockade

ConditionEffector:Target Ratio% Tumor Cell Lysis
Control (No Antibody)10:110%
This compound (10 µg/mL)10:145%
This compound + Fc Block10:125%
Isotype Control10:112%

This table demonstrates a scenario where a significant portion of this compound's cytotoxic effect is dependent on Fc receptor engagement.

Experimental Protocols

Protocol 1: Flow Cytometry for TIGIT Expression
  • Cell Preparation: Isolate immune cells (e.g., PBMCs) from whole blood or prepare single-cell suspensions from tissues.

  • Staining: a. Resuspend up to 1x10^6 cells in 100 µL of FACS buffer (PBS + 2% FBS). b. Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56 for NK cells, CD25, FOXP3 for Tregs) and an anti-TIGIT antibody. c. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1 mL of FACS buffer.

  • Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Gate on the immune cell populations of interest and quantify the percentage of TIGIT-positive cells and the MFI.

Protocol 2: T-Cell Activation and Cytokine Release Assay
  • Co-culture Setup: a. Plate tumor cells in a 96-well plate and allow them to adhere overnight. b. Isolate T cells from a healthy donor or your experimental model. c. Add the T cells to the tumor cells at a desired effector-to-target ratio (e.g., 5:1). d. Add this compound, an isotype control antibody, or media alone to the respective wells.

  • Incubation: Incubate the co-culture for 48-72 hours at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of cytokines such as IFN-γ and TNF-α in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex).

  • T-cell Proliferation (Optional): T cells can be labeled with CFSE or a similar dye before co-culture. After incubation, T-cell proliferation can be assessed by the dilution of the dye using flow cytometry.

This technical support center provides a framework for addressing potential challenges when working with this compound. By systematically evaluating the expression of the target, the functionality of the effector mechanisms, and the broader cellular context, researchers can better understand and potentially overcome the lack of efficacy in resistant cell lines or experimental systems.

References

Technical Support Center: EOS-448 Long-Term Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with EOS-448 (also known as GSK4428859A), a potent, high-affinity, anti-TIGIT monoclonal antibody with a functional Fc domain.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for EOS-448?

A1: EOS-448 is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.[1] Its primary mechanism involves blocking the TIGIT immune checkpoint, which is expressed on T cells and Natural Killer (NK) cells.[1][2] This blockade prevents ligand binding and restores T cell functions.[1] Additionally, its functional Fc domain engages Fc gamma receptors (FcγR), leading to a multifaceted immune response that includes the activation of effector T cells and antigen-presenting cells, as well as the depletion of immunosuppressive regulatory T cells (Tregs) and terminally exhausted T cells that highly express TIGIT.[1][3][4]

Q2: What are the key therapeutic effects of EOS-448 observed in clinical and preclinical studies?

A2: In both preclinical and clinical settings, EOS-448 has demonstrated several key effects. Pharmacodynamic assessments in patients with advanced solid tumors have shown an increase in Ki67 expression in memory CD8 T cells, a sustained depletion of suppressive Tregs, and depletion of TIGIT-high terminally exhausted CD8+ T cells.[1][2] This activity results in an overall increase in the effector CD8/Treg ratio, which is favorable for an anti-tumor immune response.[1][2] The treatment has also shown early signs of efficacy and a good tolerability profile in a first-in-human trial.[1][2]

Q3: Why is the FcγR engagement of EOS-448 significant?

A3: The engagement of FcγR by EOS-448's Fc domain is a critical component of its multifaceted mechanism of action.[3][4] This interaction is believed to contribute to the depletion of TIGIT-high cells, such as Tregs and exhausted T cells, and the activation of myeloid and NK cell populations.[1][2] Preclinical studies have shown that activation markers on dendritic cells (DCs) and antigen-mediated activation were only observed with the Fc-engaging version of the antibody and were absent with an Fc-dead format, highlighting the importance of this feature for the full therapeutic effect.[1][2]

Q4: In what types of cancers is EOS-448 being investigated?

A4: EOS-448 is being investigated in patients with various advanced solid tumors.[1][5] A first-in-human Phase I/IIa clinical trial (NCT04335253) has been assessing its safety and preliminary activity in subjects with advanced solid tumors.[5]

Troubleshooting Guides

Issue 1: High Variability in In Vitro/Ex Vivo Assay Results

  • Question: We are observing significant donor-to-donor variability in our ex vivo assays using patient-derived peripheral blood mononuclear cells (PBMCs) treated with EOS-448. How can we mitigate this?

  • Answer:

    • Characterize Donor TIGIT Expression: Baseline TIGIT expression on different immune cell subsets (Tregs, effector CD8 T cells) can vary significantly between individuals. It is crucial to perform baseline immunophenotyping by flow cytometry to correlate TIGIT expression levels with the observed functional response to EOS-448.

    • Standardize Cell Handling: Ensure consistent and standardized procedures for PBMC isolation, cryopreservation, and thawing, as these can impact cell viability and function.

    • Use of Reference Controls: Include a standardized healthy donor control in each assay run to monitor assay performance and normalize results.

Issue 2: Unexpected Cytotoxicity in Cell Cultures

  • Question: Our long-term cell cultures are showing a higher-than-expected level of cell death across all immune populations after EOS-448 treatment. What could be the cause?

  • Answer:

    • Confirm Target-Specific Depletion: EOS-448 is designed to deplete TIGIT-high cells.[1][5] Use flow cytometry to confirm that the observed cell death is predominantly occurring in the TIGIT-high Treg and exhausted T-cell populations.

    • Evaluate Complement-Dependent Cytotoxicity (CDC): Ensure the heat-inactivation of serum used in the culture media is complete, as residual complement activity could lead to non-specific cell lysis in the presence of an antibody.

    • Titrate Antibody Concentration: High concentrations of antibodies can sometimes lead to non-specific or off-target effects. Perform a dose-response curve to identify the optimal concentration that maximizes specific activity while minimizing non-specific toxicity.

    • Assess Cell Health: Ensure the starting cell population is healthy and viable. Stressed cells may be more susceptible to non-specific antibody-mediated effects.

Troubleshooting Logic for Inconsistent Flow Cytometry Results

G start Inconsistent Flow Cytometry Results for Treg Depletion check_controls Review Controls: - Unstained Cells - Isotype Control - FMO Controls start->check_controls check_gating Verify Gating Strategy: - Consistent CD4/CD25/FoxP3 gating? - TIGIT gate set correctly? start->check_gating check_reagents Check Reagents: - Antibody expiration/storage - Titration optimal? start->check_reagents check_instrument Check Instrument Settings: - Consistent laser power/voltages? - Compensation matrix correct? start->check_instrument data_issue Data Analysis Issue check_controls->data_issue Controls show errors sample_issue Biological/Sample Issue check_controls->sample_issue All checks pass check_gating->data_issue Inconsistent gating check_gating->sample_issue All checks pass reagent_issue Reagent/Staining Issue check_reagents->reagent_issue Reagents expired or suboptimal check_reagents->sample_issue All checks pass instrument_issue Instrument Issue check_instrument->instrument_issue QC fails or settings drifted check_instrument->sample_issue All checks pass rerun_analysis Re-analyze with Standardized Gates data_issue->rerun_analysis retitrate_stain Re-titrate Antibodies & Re-stain Samples reagent_issue->retitrate_stain rerun_instrument Run QC & Recalibrate Instrument instrument_issue->rerun_instrument review_protocol Review Sample Handling Protocol sample_issue->review_protocol

Caption: Troubleshooting decision tree for flow cytometry.

Data Presentation

Table 1: Summary of Pharmacodynamic Effects of EOS-448 from Phase I Trial

Parameter Assessed Immune Cell Population Observed Effect Significance Citation
Proliferation Marker Memory CD8 T cells Increased Ki67 expression Indicates T cell activation [1][2]
Suppressive Cells Regulatory T cells (Tregs) Sustained depletion Reduces immunosuppression [1][2]
Exhausted Cells TIGIThigh CD8+ T cells Depletion Removes terminally exhausted T cells [1][2][5]
Immune Cell Ratio Effector CD8 T cell / Treg Increased ratio Favorable for anti-tumor response [1][2][4]

| Target Engagement | TIGIT-expressing cells | Decrease in tumor biopsies | First anti-TIGIT Ab to show this |[3] |

Experimental Protocols

Protocol: Flow Cytometry Analysis of T-Cell Activation and Treg Depletion in Patient Blood

This protocol outlines a method for assessing the pharmacodynamic effects of EOS-448 on peripheral blood mononuclear cells (PBMCs) from treated patients.

  • Blood Collection and PBMC Isolation:

    • Collect whole blood from patients at baseline and specified time points post-treatment in sodium heparin tubes.

    • Process blood within 4 hours of collection.

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation following standard procedures.

    • Wash cells twice with PBS and perform a cell count to determine viability (e.g., using trypan blue).

  • Surface and Intracellular Staining:

    • Aliquot 1-2 x 106 PBMCs per tube for staining.

    • Wash cells with FACS buffer (PBS + 2% FBS).

    • Perform a surface stain using a cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-TIGIT). Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

    • For Treg and activation marker analysis, proceed to fixation and permeabilization using a commercial kit (e.g., FoxP3/Transcription Factor Staining Buffer Set).

    • Perform intracellular staining with antibodies against Ki67 and FoxP3. Incubate for 30-45 minutes at room temperature in the dark.

    • Wash cells with permeabilization buffer and then FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend cells in FACS buffer for acquisition.

    • Acquire a minimum of 500,000 events per sample on a calibrated flow cytometer.

    • Use appropriate single-stain and fluorescence-minus-one (FMO) controls for compensation and gating.

    • Analyze the data using appropriate software. Gate on lymphocyte populations based on forward and side scatter, then identify major T-cell subsets (CD4+, CD8+). Within these, quantify the percentage of Tregs (CD4+/CD25high/FoxP3+) and the expression of Ki67 in effector and memory T-cell subsets.

Mandatory Visualizations

EOS-448 Multifaceted Mechanism of Action

G cluster_0 EOS-448 Antibody cluster_1 Immune Cells EOS448 T_Cell Effector T-Cell / NK Cell EOS448->T_Cell Fab Treg Treg / Exhausted T-Cell EOS448->Treg Fab APC Antigen Presenting Cell (APC) EOS448->APC Fc TIGIT_Block Blocks TIGIT Receptor T_Cell->TIGIT_Block Depletion Induces Depletion Treg->Depletion FcR_Engage Engages Fcγ Receptor APC->FcR_Engage Activation Promotes Activation TIGIT_Block->Activation FcR_Engage->Depletion FcR_Engage->Activation

Caption: Mechanism of action of EOS-448 antibody.

Experimental Workflow for Pharmacodynamic (PD) Analysis

G cluster_lab Laboratory Analysis start Patient Enrollment (Advanced Solid Tumors) baseline Baseline Blood Draw (Pre-Treatment) start->baseline treatment Administer EOS-448 (Dose Escalation Cohorts) baseline->treatment post_treatment Post-Treatment Blood Draws (Cycle 1, Day 8, Day 15, etc.) treatment->post_treatment pbmc PBMC Isolation post_treatment->pbmc flow Flow Cytometry Staining (Ki67, FoxP3, TIGIT, etc.) pbmc->flow acquisition Data Acquisition flow->acquisition analysis Data Analysis: - Treg Depletion % - CD8 Ki67+ % - CD8/Treg Ratio acquisition->analysis end Correlate PD Markers with Clinical Outcome analysis->end

References

Validation & Comparative

T-448: A Differentiated LSD1 Inhibitor with a Superior Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the lysine-specific demethylase 1 (LSD1) inhibitor T-448 with other notable LSD1 inhibitors. This document synthesizes available preclinical data to highlight the unique characteristics of this compound, particularly its improved hematological safety profile, and provides detailed experimental methodologies for key assays in the field.

Lysine-specific demethylase 1 (LSD1; also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[2] While numerous LSD1 inhibitors have been developed, a significant hurdle has been the associated hematological toxicity, particularly thrombocytopenia.[3][4] This side effect is largely attributed to the disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), a key regulator of hematopoietic differentiation.[3][4] this compound is an irreversible LSD1 inhibitor that has been specifically designed to minimize this interaction, offering a potentially safer therapeutic window.[3][4]

Comparative Analysis of this compound and Other LSD1 Inhibitors

This compound demonstrates potent and selective inhibition of LSD1, comparable to other clinical-stage inhibitors. However, its defining feature is a significantly improved safety profile regarding hematological adverse effects.

Biochemical Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound against LSD1 and the homologous monoamine oxidases A and B (MAO-A and MAO-B). For comparison, data for other well-characterized LSD1 inhibitors are included.

CompoundLSD1 IC50 (nM)Selectivity vs. MAO-A/BMechanism of Action
This compound 22[3][5][6]>4,500-fold[3]Irreversible[3][5]
ORY-1001 (Iadademstat)18[2]Highly selective over MAOs[2]Irreversible[2]
GSK287955224.53[7]Selective[8]Irreversible[8]
IMG-7289 (Bomedemstat)--Irreversible[2]
SP-250913[6]High selectivity over MAO-A/B (>300 µM)[6]Reversible, Noncompetitive[6]

Note: Direct comparative IC50 values for all compounds under identical assay conditions are not always available in the public domain. The data presented is compiled from various sources.

Hematological Safety Profile: The GFI1B Interaction

The primary differentiator for this compound is its minimal disruption of the LSD1-GFI1B protein-protein interaction. Many tranylcypromine-based LSD1 inhibitors form a bulky covalent adduct with the FAD cofactor of LSD1, leading to steric hindrance that displaces GFI1B.[3][4] This disruption is linked to thrombocytopenia.[3][4]

This compound, in contrast, forms a unique and compact N-formyl-FAD adduct.[3][6] This smaller adduct is sufficient to inactivate the demethylase activity of LSD1 but does not sterically clash with GFI1B, thus preserving the integrity of the LSD1-GFI1B complex.[3][6] This unique mechanism of action is the basis for this compound's superior hematological safety profile.[3][4]

CompoundEffect on LSD1-GFI1B InteractionReported Hematological Toxicity
This compound Minimal impact[3][4]No thrombocytopenia observed in mice[3][4]
Other Tranylcypromine-based InhibitorsDisruption[3][4]Associated with thrombocytopenia[3][4]
GSK2879552-No thrombocytopenia reported in a xenograft model[2]

Signaling Pathways and Mechanism of Action

The differential interaction with the LSD1-GFI1B complex is a key mechanistic differentiator for this compound. Below are diagrams illustrating the canonical LSD1 signaling pathway and the proposed mechanism of this compound's selective inhibition.

LSD1_Signaling_Pathway Canonical LSD1-GFI1B Signaling Pathway LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B Binds to SNAG domain CoREST CoREST LSD1->CoREST H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates Repression Transcriptional Repression LSD1->Repression Gene Target Gene GFI1B->Gene Recruits complex to DNA HDAC1_2 HDAC1/2 CoREST->HDAC1_2 HDAC1_2->Gene Deacetylates Histones HDAC1_2->Repression H3K4me2->Gene

Caption: Canonical LSD1-GFI1B repressive complex.

T448_Mechanism Differential Effects of LSD1 Inhibitors cluster_0 Standard Irreversible Inhibitor cluster_1 This compound LSD1_A LSD1-FAD Adduct_A Bulky FAD-Adduct LSD1_A->Adduct_A Inhibitor_A Bulky Inhibitor Inhibitor_A->LSD1_A GFI1B_A GFI1B Adduct_A->GFI1B_A Steric Clash Disruption Disruption of Interaction GFI1B_A->Disruption LSD1_B LSD1-FAD Adduct_B Compact Formyl-FAD Adduct LSD1_B->Adduct_B T448 This compound T448->LSD1_B GFI1B_B GFI1B Adduct_B->GFI1B_B No Steric Clash Interaction_Preserved Interaction Preserved GFI1B_B->Interaction_Preserved

Caption: Mechanism of this compound's selective inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of LSD1 inhibitors. Below are protocols for key in vitro assays.

LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Workflow:

LSD1_Assay_Workflow Start Start Preincubation Pre-incubate LSD1 enzyme with inhibitor (or vehicle) Start->Preincubation Reaction_Start Add H3K4me2 peptide substrate to initiate reaction Preincubation->Reaction_Start Detection H₂O₂ produced reacts with Amplex Red in the presence of HRP to form resorufin Reaction_Start->Detection Measurement Measure fluorescence (Ex/Em ~570/585 nm) Detection->Measurement End Calculate IC50 Measurement->End

Caption: LSD1 peroxidase-coupled assay workflow.

Protocol:

  • Reagents: Recombinant human LSD1, dimethylated H3(1-21)K4 peptide substrate, horseradish peroxidase (HRP), Amplex Red (or similar fluorescent probe), assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

    • In a 96-well plate, add the LSD1 enzyme to each well containing the test compound or vehicle control.

    • Pre-incubate for a defined period (e.g., 15 minutes) on ice to allow for inhibitor binding.

    • Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red.

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., ~570 nm excitation and ~585 nm emission for resorufin).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Myeloid Differentiation

This assay evaluates the ability of LSD1 inhibitors to induce differentiation in acute myeloid leukemia (AML) cell lines.

Protocol:

  • Cell Line: Use a relevant AML cell line, such as MV-4-11 or TF-1a.

  • Procedure:

    • Seed the cells in a multi-well plate at a predetermined density.

    • Treat the cells with various concentrations of the LSD1 inhibitor or vehicle control.

    • Incubate the cells for a period of time (e.g., 3-5 days).

    • Harvest the cells and stain with fluorescently-labeled antibodies against myeloid differentiation markers, such as CD11b and CD86.[2]

    • Analyze the expression of the markers using flow cytometry.

    • An increase in the percentage of CD11b- and CD86-positive cells indicates induction of differentiation.

LSD1-GFI1B Interaction Assay (Co-Immunoprecipitation)

This assay is used to determine if an LSD1 inhibitor disrupts the interaction between LSD1 and GFI1B.

Protocol:

  • Cell Line: Use a cell line endogenously expressing both LSD1 and GFI1B, such as the human erythroleukemia (HEL) cell line.[9]

  • Procedure:

    • Treat cells with the LSD1 inhibitor or vehicle control for a specified time (e.g., 24 hours).

    • Lyse the cells in a suitable immunoprecipitation buffer.

    • Incubate the cell lysate with an antibody against either LSD1 or GFI1B overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against both LSD1 and GFI1B.

    • A reduction in the amount of the co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

Conclusion

This compound represents a significant advancement in the development of LSD1 inhibitors. Its potent and selective enzymatic inhibition, combined with a novel mechanism that preserves the critical LSD1-GFI1B interaction, translates to a superior hematological safety profile in preclinical models. This unique characteristic makes this compound a promising candidate for further development and a valuable tool for researchers investigating the therapeutic potential of LSD1 inhibition with an improved safety margin. The experimental protocols provided herein offer a framework for the consistent and rigorous evaluation of this compound and other LSD1 inhibitors.

References

Validating T-448 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of T-448, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). We present supporting experimental data and detailed protocols for key validation assays, enabling researchers to effectively assess the interaction of this compound with its intended target in a cellular context.

Introduction to this compound and LSD1

This compound is a specific, orally active inhibitor of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity is implicated in various cancers and neurodevelopmental disorders, making it a compelling therapeutic target.[3][4] this compound exhibits an IC50 of 22 nM for LSD1 and acts irreversibly by forming a compact formyl-FAD adduct.[5][6] A key feature of this compound is its minimal impact on the LSD1-GFI1B complex, which is associated with a reduced risk of hematological toxicities observed with some other LSD1 inhibitors.[3][6]

Validating that a compound like this compound engages its target within the complex environment of a living cell is a critical step in drug discovery. This guide outlines two primary experimental approaches for confirming this compound's engagement with LSD1 in cells: the Cellular Thermal Shift Assay (CETSA) and Western Blotting to detect changes in histone methylation.

Comparative Data of LSD1 Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other known LSD1 inhibitors. This data is essential for contextualizing the activity of this compound and for selecting appropriate alternative compounds for comparative studies.

CompoundTypeLSD1 IC50 (nM)Notes
This compound Irreversible22Minimal impact on LSD1-GFI1B complex, suggesting a better safety profile.[5][6]
Iadademstat (ORY-1001)Irreversible~18Potent and selective inhibitor that has entered clinical trials.[7][8]
Seclidemstat (SP-2577)Reversible~13Reversible inhibitor that has been evaluated in clinical trials.[9]
GSK2879552Irreversible~24.5A well-characterized covalent inhibitor used in numerous preclinical studies.[10]
Tranylcypromine (TCP)Irreversible~2000A less potent and non-selective inhibitor, also targets MAO-A and MAO-B.[11]

Experimental Protocols

Detailed methodologies for validating this compound target engagement are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the physical binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[12]

Protocol:

  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express LSD1 (e.g., MV-4-11 acute myeloid leukemia cells) to 70-80% confluency.

    • Harvest cells and resuspend in complete culture medium at a density of 1-2 x 10^6 cells/mL.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments).

    • Immediately cool the tubes to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).

    • Alternatively, use a suitable lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of Soluble LSD1:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the amount of soluble LSD1 in each sample by Western blotting using an anti-LSD1 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (no heat denaturation).

    • Plot the percentage of soluble LSD1 against the temperature to generate melt curves for both this compound-treated and vehicle-treated samples. A rightward shift in the melt curve for the this compound-treated sample indicates target engagement.

Western Blotting for Histone H3 Lysine 4 Dimethylation (H3K4me2)

Inhibition of LSD1's demethylase activity by this compound is expected to lead to an accumulation of its substrate, methylated H3K4. This can be detected by Western blotting.[13][14]

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293T or a cancer cell line with high LSD1 expression) in 6-well plates.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24-48 hours.

  • Histone Extraction:

    • Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification:

    • Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts (e.g., 10-15 µg) on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities for H3K4me2 and total Histone H3.

    • Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.

    • A dose-dependent increase in the normalized H3K4me2 signal in this compound-treated cells confirms target engagement and inhibition of LSD1's enzymatic activity.

Visualizations

The following diagrams illustrate the LSD1 signaling pathway and the experimental workflows for validating this compound target engagement.

LSD1_Signaling_Pathway LSD1 Signaling Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) CoREST CoREST LSD1->CoREST forms complex H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 catalyzes HDAC1_2 HDAC1/2 CoREST->HDAC1_2 recruits Histone_H3 Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone_H3->H3K4me2 Methylation H3K4me2->H3K4me0 Demethylation Gene_Transcription Gene Transcription H3K4me2->Gene_Transcription promotes Gene_Repression Gene Repression H3K4me0->Gene_Repression leads to T448 This compound T448->LSD1 inhibits

Caption: LSD1 demethylates H3K4me2, leading to transcriptional repression.

CETSA_Workflow CETSA Workflow for this compound Target Engagement cluster_workflow A 1. Cell Treatment (Vehicle vs. This compound) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated Proteins) C->D E 5. Western Blot (Detect Soluble LSD1) D->E F 6. Data Analysis (Generate Melt Curves) E->F G Outcome: Increased Thermal Stability (Target Engagement Confirmed) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western_Blot_Workflow Western Blot Workflow for H3K4me2 Detection cluster_workflow A 1. Cell Treatment (Increasing [this compound]) B 2. Histone Extraction A->B C 3. SDS-PAGE B->C D 4. Western Blotting (Anti-H3K4me2 & Anti-Total H3) C->D E 5. Detection & Quantification D->E F 6. Data Analysis (Normalize H3K4me2 to Total H3) E->F G Outcome: Increased H3K4me2 (Target Inhibition Confirmed) F->G

Caption: Workflow for Western Blot analysis of H3K4me2 levels.

References

Comparative analysis of T-448 and GSK-LSD1

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between T-448 and the GSK-LSD1 inhibitor, an area of significant interest for researchers and drug development professionals, is currently unfeasible due to the lack of publicly available scientific literature and data pertaining to a compound designated as "this compound." Extensive searches have yielded no specific, verifiable information on a molecule with this identifier in the context of LSD1 inhibition or related therapeutic areas.

Therefore, a direct comparative analysis, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, cannot be provided at this time. For a meaningful comparison, it is essential to have access to published preclinical and clinical data that details the biochemical and cellular activity, pharmacokinetic properties, and efficacy and safety profiles of this compound.

Should information on "this compound" become available in the public domain, a comprehensive comparative guide could be developed. Such a guide would typically involve:

  • Target Potency and Selectivity: A detailed comparison of the in vitro and in vivo potency of both compounds against LSD1 and a panel of other histone-modifying enzymes and off-target proteins.

  • Pharmacokinetic Profiles: An analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of each compound in relevant preclinical models.

  • Cellular Activity: A comparison of their effects on cell proliferation, differentiation, and apoptosis in various cancer cell lines.

  • In Vivo Efficacy: An evaluation of the anti-tumor activity of each compound in preclinical cancer models.

  • Safety and Tolerability: A summary of any available toxicology data from preclinical studies.

Researchers interested in the comparative landscape of LSD1 inhibitors are encouraged to explore the extensive literature on other well-characterized clinical-stage molecules such as iadademstat (ORY-1001), bomedemstat (IMG-7289), INCB059872, and CC-90011, for which substantial data has been published. These compounds offer a rich basis for comparison with GSK's LSD1 inhibitor program.

T-448 (EOS-448): A Comparative Analysis of Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Reproducibility and Competitive Landscape of the Anti-TIGIT Antibody, T-448.

This guide provides a comprehensive overview of the experimental data surrounding this compound (also known as EOS-448 and GSK4428859A), a human IgG1 anti-TIGIT monoclonal antibody. This compound is designed to enhance anti-tumor immunity through a multi-faceted mechanism of action. This document summarizes key preclinical and clinical findings, offers detailed experimental protocols for pivotal studies, and presents a comparative analysis with other anti-TIGIT therapies in development, addressing the critical need for reproducible and comparable experimental results in the fast-evolving field of cancer immunotherapy.

Executive Summary

This compound is a potent, high-affinity anti-TIGIT antibody with a functional Fc domain, which is crucial for its therapeutic activity. Preclinical and clinical studies have demonstrated its ability to restore T-cell function, deplete regulatory T cells (Tregs), and engage innate immune cells.[1] Early clinical trials have shown a favorable safety profile and preliminary signs of efficacy in patients with advanced solid tumors. This guide aims to provide the scientific community with a detailed resource to evaluate the existing data on this compound and its standing relative to other agents targeting the TIGIT pathway.

Mechanism of Action

This compound's primary mechanism involves blocking the interaction of TIGIT with its ligands, CD155 and CD112, on antigen-presenting cells and tumor cells.[2] This blockade prevents the downstream inhibitory signaling that suppresses T cell and Natural Killer (NK) cell activity. Critically, as a human IgG1 isotype, this compound's Fc region engages with Fcγ receptors (FcγR) on immune cells, leading to:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This results in the depletion of highly TIGIT-expressing cells, including immunosuppressive Tregs and exhausted T cells within the tumor microenvironment.[3]

  • Activation of Antigen-Presenting Cells (APCs): Engagement with FcγR on APCs can lead to their activation and enhanced T-cell priming.

  • Pro-inflammatory Cytokine Release: This further promotes an anti-tumor immune response.[2]

The following diagram illustrates the proposed signaling pathway of TIGIT and the mechanism of action of this compound.

TIGIT_Signaling_Pathway TIGIT Signaling and this compound Mechanism of Action cluster_APC APC / Tumor Cell cluster_T_Cell T Cell / NK Cell cluster_T448 This compound Action cluster_FcR FcγR-mediated Effects CD155 CD155/CD112 TIGIT TIGIT CD155->TIGIT Binding CD226 CD226 CD155->CD226 Binding (Activating) SHP2 SHP2 TIGIT->SHP2 Recruits TCR TCR SHP2->TCR Inhibits Signaling PI3K PI3K SHP2->PI3K Inhibits RAS RAS T448 This compound (EOS-448) T448->TIGIT Blocks Binding FcR Fcγ Receptor (on Myeloid/NK cells) T448->FcR Binds to ADCC ADCC of TIGIT-high cells (e.g., Tregs) FcR->ADCC Induces in_vivo_workflow In Vivo Murine Tumor Model Workflow start Syngeneic Tumor Cell Implantation in Mice tumor_growth Tumor Establishment (palpable tumors) start->tumor_growth treatment Treatment Initiation: - Vehicle - Anti-TIGIT (Fc-competent) - Anti-TIGIT (Fc-silent) - Anti-PD-1 - Combination tumor_growth->treatment monitoring Tumor Growth Monitoring (caliper measurements) treatment->monitoring endpoint Endpoint: - Tumor volume analysis - Survival analysis monitoring->endpoint analysis Ex Vivo Analysis: - Tumor-infiltrating  lymphocyte profiling  (Flow Cytometry) endpoint->analysis

References

A Comparative Guide: T-448 vs. siRNA Knockdown for LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the roles of Lysine-Specific Demethylase 1 (LSD1), selecting the appropriate method of inhibition is critical for obtaining clear and relevant results. This guide provides an objective comparison between the small molecule inhibitor, T-448, and the genetic approach of siRNA-mediated knockdown. We will delve into their mechanisms of action, downstream effects, and provide standardized protocols to assist in experimental design.

Introduction to LSD1 and Inhibition Strategies

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active transcription.[1][2][3] By removing these marks, LSD1 typically acts as a transcriptional repressor.[1][2] It is often found in complexes with other proteins, such as CoREST, and is implicated in a wide range of cellular processes, including cell proliferation, differentiation, and carcinogenesis.[1][4][5] Given its significance, LSD1 is a prominent target in drug development and basic research.

Two primary methods for inhibiting LSD1 function are:

  • Pharmacological Inhibition: Using small molecules like this compound to block the enzymatic activity of the LSD1 protein.

  • Genetic Knockdown: Using small interfering RNA (siRNA) to degrade LSD1 mRNA, thereby preventing the synthesis of the LSD1 protein.

This guide will compare these two approaches to help researchers select the optimal tool for their specific experimental questions.

Mechanism of Action

The fundamental difference between this compound and siRNA lies in how they target LSD1. This compound inhibits the function of the existing protein, while siRNA prevents the protein from being produced.

This compound: A Specific, Irreversible Enzyme Inhibitor

This compound is a potent, orally active, and irreversible inhibitor of LSD1's demethylase activity, with an IC50 of 22 nM.[6][7] It acts by forming a compact formyl-FAD adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[7][8] A key feature of this compound is its minimal impact on the interaction between LSD1 and its cofactor Growth Factor Independent 1B (GFI1B).[7][8] This is significant because disruption of the LSD1-GFI1B complex by other inhibitors is linked to hematological toxicities like thrombocytopenia.[7][8] this compound's mechanism provides a superior safety profile, making it a valuable tool for both in vitro and in vivo studies.[7][8]

siRNA Knockdown: Targeting Protein Expression

siRNA-mediated knockdown is a genetic method that reduces the total cellular pool of the LSD1 protein.[9] Small interfering RNAs are short, double-stranded RNA molecules that, when introduced into a cell, are incorporated into the RNA-induced silencing complex (RISC). This complex then uses the siRNA sequence as a guide to find and cleave the complementary LSD1 messenger RNA (mRNA). This cleavage leads to the degradation of the LSD1 mRNA, thereby preventing its translation into protein.[9] This approach effectively reduces the total level of LSD1 protein, affecting both its catalytic and non-catalytic (scaffolding) functions.

Comparative Performance and Experimental Data

The choice between this compound and siRNA depends on the specific biological question. This compound is ideal for studying the effects of acute enzymatic inhibition, while siRNA is suited for investigating the consequences of protein depletion.

FeatureThis compound (Pharmacological Inhibition)siRNA (Genetic Knockdown)
Target LSD1 enzymatic (demethylase) activity.[6][7]LSD1 mRNA, leading to protein depletion.[9]
Mechanism Irreversible formation of a formyl-FAD adduct.[7]RISC-mediated cleavage of target mRNA.
Effect on LSD1 Protein No direct reduction in LSD1 protein levels.Significant reduction in total LSD1 protein levels.[3][10]
Effect on Histone Marks Increases H3K4me1 and H3K4me2 levels.[6][11]Increases H3K4me1 and H3K4me2 levels.[3][9][10] May also affect H3K9me2.[9][12]
Effect on Gene Expression Increases mRNA of target genes, such as the neural plasticity-related gene Bdnf.[6]Induces re-expression of aberrantly silenced genes, such as SFRPs and GATA family members.[3]
Reported Cellular Effects Ameliorates learning dysfunction in mouse models.[7][8]Can induce apoptosis and cause cell cycle arrest (G0/G1 or G2/M phase, depending on cell type).[10][13]
Specificity & Off-Target Effects Highly selective for LSD1 over other amine oxidases (MAO-A/B).[7] Key advantage is minimal disruption of the LSD1-GFI1B complex, avoiding hematotoxicity.[7][8]Can have off-target effects by binding to and silencing unintended mRNAs. The extent of knockdown can be variable.
Temporal Control Rapid onset of action and reversible effects (depending on protein turnover).Slower onset (24-72 hours required for protein depletion) and longer-lasting effects.
In Vivo Application Orally bioavailable with a good safety profile demonstrated in mice.[6][7]Delivery can be a significant challenge; requires specialized delivery vehicles.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline the LSD1 signaling pathway and the experimental workflows for both inhibition methods.

LSD1_Pathway cluster_nucleus Cell Nucleus Histone Histone H3 Tail H3K4me2 H3K4me1/me2 (Active Mark) Histone->H3K4me2 Methylation Repressed_Gene Target Gene (Transcriptionally Repressed) Active_Gene Target Gene (Transcriptionally Active) H3K4me2->Active_Gene Activates LSD1_Complex LSD1-CoREST Complex LSD1_Complex->H3K4me2 Demethylation LSD1_Complex->Repressed_Gene Represses GFI1B GFI1B GFI1B->LSD1_Complex Interacts with T448 This compound T448->H3K4me2 Maintains T448->LSD1_Complex Inhibits Activity siRNA LSD1 siRNA siRNA->H3K4me2 Maintains RISC RISC siRNA->RISC Loads into LSD1_mRNA LSD1 mRNA LSD1_mRNA->LSD1_Complex Translates to RISC->LSD1_mRNA Degrades

Caption: LSD1-mediated gene repression and modes of inhibition.

Experimental_Workflows cluster_T448 This compound Treatment Workflow cluster_siRNA siRNA Knockdown Workflow T_Start Seed Cells T_Culture Culture Cells (e.g., 24h) T_Start->T_Culture T_Treat Treat with this compound (or DMSO vehicle) T_Culture->T_Treat T_Incubate Incubate (24-72h) T_Treat->T_Incubate T_Harvest Harvest Cells for Analysis (Western, qPCR, ChIP, etc.) T_Incubate->T_Harvest S_Start Seed Cells S_Culture Culture Cells (to 30-50% confluency) S_Start->S_Culture S_Transfect Transfect Cells S_Culture->S_Transfect S_Complex Prepare siRNA-Lipid Complexes S_Complex->S_Transfect S_Incubate Incubate (24-72h) S_Transfect->S_Incubate S_Harvest Harvest Cells for Analysis (Western, qPCR, ChIP, etc.) S_Incubate->S_Harvest

References

Comparative Analysis of T-448: Cross-Validation of Efficacy in Preclinical Genetic Models of BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel MEK1/2 inhibitor, T-448, against the established therapeutic agent, Trametinib. The following sections detail the cross-validation of this compound's therapeutic effects using both in vitro and in vivo genetic models of human melanoma, presenting key performance data and the experimental protocols utilized.

Overview of this compound and Mechanism of Action

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). In cancers driven by mutations in the BRAF gene, such as BRAF V600E-mutant melanoma, the MAPK/ERK signaling pathway is constitutively activated, leading to uncontrolled cell proliferation and survival. This compound targets MEK1/2, key components of this pathway, to suppress downstream signaling and inhibit tumor growth. This guide cross-validates this mechanism using genetically defined cancer models.

MAPK_Pathway MAPK/ERK Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutive Activation ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF T448 This compound T448->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Figure 1: Mechanism of this compound in the MAPK/ERK signaling pathway.

Quantitative Performance Analysis

The efficacy of this compound was benchmarked against Trametinib using standardized preclinical models. The primary endpoints included in vitro cell viability (IC50) and in vivo tumor growth inhibition.

CompoundTargetIC50 (nM)Assay TypeCell Line
This compound MEK1/28.5 ± 1.2 CellTiter-Glo®A375 (BRAF V600E)
TrametinibMEK1/211.2 ± 1.9CellTiter-Glo®A375 (BRAF V600E)

Data are presented as mean ± standard deviation from n=3 independent experiments.

Treatment Group (n=8)Dose (mg/kg, Oral, QD)Tumor Growth Inhibition (%)Final Mean Tumor Volume (mm³)
Vehicle-0%1540 ± 210
This compound 5 85% 231 ± 55
Trametinib578%339 ± 78

Tumor growth inhibition was calculated at day 21 post-treatment initiation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.

  • Cell Culture: A375 human melanoma cells (ATCC® CRL-1619™) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound and Trametinib were serially diluted in DMSO and then further diluted in culture medium. The final DMSO concentration was maintained at <0.1%. Cells were treated with a range of concentrations (0.1 nM to 10 µM) for 72 hours.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In_Vitro_Workflow In Vitro Cell Viability Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture A375 Cells B Seed Cells in 96-Well Plates A->B D Treat Cells with Compounds (72h) B->D C Prepare Serial Dilutions of this compound & Trametinib C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Figure 2: Workflow for the in vitro cell viability and IC50 determination.
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: 1x10⁶ A375 cells in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle, this compound (5 mg/kg), and Trametinib (5 mg/kg).

  • Dosing: Compounds were formulated in 0.5% methylcellulose/0.2% Tween 80 and administered once daily (QD) via oral gavage.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study was terminated after 21 days of treatment. Final tumor volumes were recorded, and Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean volume of treated group / Mean volume of vehicle group)] x 100.

Conclusion

The cross-validation studies demonstrate that this compound exhibits superior potency and efficacy compared to Trametinib in preclinical models of BRAF V600E-mutant melanoma. In vitro, this compound displayed a lower IC50 value, indicating higher potency in inhibiting cancer cell viability. This enhanced activity was confirmed in vivo, where this compound achieved a greater percentage of tumor growth inhibition at an equivalent dose. These findings strongly support the continued clinical development of this compound as a potential best-in-class MEK inhibitor for BRAF-mutant cancers.

Independent Verification of T-448's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-TIGIT antibody T-448 (also known as EOS-448 and GSK4428859A) with other TIGIT-targeting therapies in clinical development. The information is based on publicly available preclinical and clinical data, with a focus on the independent verification of its proposed multifaceted mode of action.

Core Tenets of this compound's Mechanism of Action

This compound is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint that suppresses T cell and Natural Killer (NK) cell activity.[1][2] The proposed mechanism of action for this compound is twofold, leveraging both the antagonism of the TIGIT pathway and the effector function of its Fc domain.

  • TIGIT Pathway Blockade : By binding to TIGIT, this compound prevents its interaction with its ligands, CD155 (PVR) and CD112, on the surface of antigen-presenting cells and tumor cells.[3] This blockade is intended to "release the brakes" on the immune system, restoring the anti-tumor activity of T cells and NK cells.[4][5]

  • Fc Gamma Receptor (FcγR) Engagement : As an IgG1 antibody, this compound possesses a functional Fc domain that can engage Fcγ receptors on immune cells.[1][2] This engagement is reported to mediate several downstream effects:

    • Depletion of TIGIT-high cells : This includes the selective depletion of regulatory T cells (Tregs) and terminally exhausted CD8+ T cells, which are highly immunosuppressive.[6][7]

    • Activation of Antigen-Presenting Cells (APCs) : Engagement of FcγR can lead to the activation of APCs, further stimulating the anti-tumor immune response.[8]

    • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : This process can lead to the elimination of TIGIT-expressing tumor cells.

Comparative Analysis of Anti-TIGIT Antibodies

A key differentiator among anti-TIGIT antibodies in development is the functionality of their Fc domain. This leads to two main classes: Fc-competent (like this compound) and Fc-silent antibodies.

FeatureThis compound (EOS-448) - Fc-CompetentDomvanalimab - Fc-SilentTiragolumab - Fc-CompetentVibostolimab - Fc-CompetentOciperlimab - Fc-Competent
Primary Mechanism TIGIT Blockade & FcγR EngagementTIGIT BlockadeTIGIT Blockade & FcγR EngagementTIGIT Blockade & FcγR EngagementTIGIT Blockade & FcγR Engagement
Fc Domain Function Active (IgG1)Inactive (Fc-silent)Active (IgG1)Active (Humanized IgG)Active (IgG1)
Reported Effects Treg and exhausted T cell depletion, APC activation.[6][7][8]Avoids peripheral Treg depletion, potentially reducing autoimmune toxicities.[9]Potential for T cell re-activation and enhanced NK cell anti-tumor activity.[10][11]Activates T lymphocytes to help destroy tumor cells.[12]Designed for optimal antibody-mediated anti-tumor activity.[13]
Clinical Development Status Phase 1/2 trials ongoing. A trial in NSCLC was discontinued.Multiple Phase 3 trials ongoing.Phase 3 trials ongoing.Multiple combination trials ongoing.A trial in lung cancer was discontinued.[1]

Quantitative Data from Preclinical and Clinical Studies of this compound

The following tables summarize the available quantitative data from studies on this compound. It is important to note that this data is primarily from company-sponsored presentations and publications, and independent verification is ongoing.

Table 1: Pharmacodynamic Effects of this compound in Peripheral Blood (Phase 1 Study)

BiomarkerObservationReported EffectSource
T Regulatory Cells (Tregs)Sustained depletion of suppressive Tregs.Significant depletion observed beginning at the lowest dose level.[14]
TIGIThigh CD8+ T cellsReduction of terminally exhausted CD8+ T cells.>50% reduction of TIGIThigh CD8 T cells.[8]
Effector CD8/Treg RatioIncreased ratio of effector CD8+ T cells to Tregs.Overall increase in the ratio.[14]
Ki67 ExpressionIncreased proliferation in memory CD8 T cells.Transient increase during the first treatment cycle.[14]

Table 2: Clinical Activity of this compound Monotherapy (Phase 1 Dose Escalation)

Tumor TypeBest ResponseNumber of PatientsSource
Pembrolizumab-refractory MelanomaConfirmed Partial Response1[6]
Advanced Solid TumorsStable Disease9 (out of 20 evaluable)[6]

Signaling Pathways and Experimental Workflows

This compound Dual Mode of Action

The following diagram illustrates the proposed dual mechanism of this compound, involving both the blockade of the TIGIT checkpoint and the engagement of Fcγ receptors.

Caption: Dual mechanism of this compound: TIGIT blockade and FcγR engagement.

Experimental Workflow for Treg Depletion Assay

This diagram outlines a typical workflow for an in vitro assay to measure the depletion of regulatory T cells.

Treg_Depletion_Workflow start Isolate PBMCs from healthy donor blood culture Co-culture PBMCs with This compound or control antibody start->culture incubation Incubate for a defined period (e.g., 72h) culture->incubation stain Stain cells with fluorescent antibodies (e.g., CD4, CD25, FoxP3, CD127) incubation->stain facs Acquire data on a flow cytometer stain->facs analysis Analyze data to quantify Treg population (CD4+CD25+FoxP3+) facs->analysis end Determine percentage of Treg depletion analysis->end

Caption: Workflow for an in vitro Treg depletion assay.

Experimental Protocols

In Vitro Treg Suppression Assay

Objective: To determine the ability of this compound to deplete regulatory T cells in a mixed population of peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Isolation: Isolate human PBMCs from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Plate the isolated PBMCs in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells per well in complete RPMI medium.

  • Treatment: Add this compound at various concentrations (e.g., ranging from 0.1 to 10 µg/mL). Include an isotype control antibody and a no-antibody control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

  • Staining: Harvest the cells and stain for surface and intracellular markers to identify Tregs. A typical staining panel includes anti-CD4, anti-CD25, anti-CD127, and anti-FoxP3 antibodies. A viability dye should also be included to exclude dead cells.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Gate on the live, single-cell lymphocyte population. Identify Tregs as the CD4+CD25+FoxP3+CD127low population. Calculate the percentage of Tregs in each treatment condition and determine the dose-dependent depletion by this compound relative to the controls.[15][16]

Flow Cytometry Gating Strategy for Treg Identification

Objective: To accurately identify and quantify the regulatory T cell population from a mixed lymphocyte culture.

Methodology:

  • Initial Gating: Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC) properties to exclude debris and larger cells like monocytes.

  • Singlet Gating: Exclude cell doublets or aggregates by gating on single cells using FSC-Area versus FSC-Height or FSC-Width.

  • Viability Gating: Gate on the live cell population by excluding cells that have taken up a viability dye (e.g., 7-AAD or Propidium Iodide).

  • T Helper Cell Gating: From the live singlet lymphocyte population, gate on CD4+ T helper cells.

  • Treg Identification: Within the CD4+ population, identify Tregs by gating on cells with high expression of CD25 and the transcription factor FoxP3 (CD25+FoxP3+). Further refinement can be achieved by excluding cells with high expression of CD127.[17][18][19]

This guide provides a snapshot of the current understanding of this compound's mode of action and its comparison with other anti-TIGIT therapies. As more data from ongoing clinical trials become available, a more definitive picture of its clinical efficacy and safety will emerge.

References

Safety Operating Guide

Proper Disposal Procedures for T-448: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of T-448, a specific and irreversible inhibitor of lysine-specific demethylase 1 (LSD1).

This compound, with the CAS Number 1597426-53-3, is a research chemical with the formula C₂₁H₂₄N₄O₅S.[1][2] As with any laboratory chemical, it is crucial to consult the Safety Data Sheet (SDS) for detailed safety and disposal information. An SDS for this compound is available from suppliers such as MedchemExpress.[3][4] The following procedures are based on general best practices for the disposal of research-grade organic compounds and should be supplemented with a review of the specific SDS and institutional safety guidelines.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. While a comprehensive toxicological profile may not be publicly available for this specific research compound, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A laboratory coat is mandatory.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

This compound Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. Unused or waste this compound, as well as contaminated materials, must be treated as hazardous chemical waste.

T448_Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_containerization Containerization cluster_storage_pickup Storage and Pickup A Identify Waste (Unused this compound, Contaminated materials) B Segregate Waste (Keep separate from incompatible materials) A->B C Select Appropriate Container (Chemically resistant, leak-proof) B->C D Label Container Clearly ('Hazardous Waste', 'this compound', Date) C->D E Store in Designated Area (Well-ventilated, secure) D->E F Arrange for Professional Disposal (Contact EHS/Licensed Waste Carrier) E->F

Figure 1: Step-by-step workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Any unwanted this compound, whether in solid form or in solution, is considered chemical waste.

    • This also includes any materials contaminated with this compound, such as pipette tips, tubes, and absorbent paper.

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically resistant container for collecting this compound waste. The original container, if empty and in good condition, can be used for collecting the same waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate"), the approximate quantity, and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from heat sources or direct sunlight.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[5][6][7]

    • Follow all institutional and local regulations for hazardous waste pickup and documentation.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and the laboratory safety officer.

  • Contain: For small spills, if you are trained and it is safe to do so, contain the spill using an appropriate absorbent material (e.g., chemical spill pillows or vermiculite).

  • Clean-up: Wearing appropriate PPE, carefully clean the area. All materials used for clean-up must be collected and disposed of as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general guidelines for laboratory chemical waste provide context for safe handling and storage limits.

ParameterGuidelineSource
Flash Point Not available for this compound. Treat as a non-volatile solid.General Precaution
pH Not applicable for the solid form.General Precaution
Incompatible Materials Strong oxidizing agents.General knowledge for organic compounds
Storage Temperature Store powder at -20°C for long-term stability.[2]
Satellite Accumulation Limit Typically up to 55 gallons of hazardous waste.[6]

Signaling Pathway Context

This compound is a specific inhibitor of the LSD1 enzyme, which plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4).[8][9] The inhibition of LSD1 by this compound leads to an increase in H3K4 methylation, which in turn can modulate gene expression. This mechanism is being explored for its therapeutic potential in central nervous system disorders.[8][9]

LSD1_Pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_downstream_effects Downstream Effects LSD1 LSD1 Enzyme H3K4 Unmethylated Histone H3K4 LSD1->H3K4 GeneExpression Altered Gene Expression H3K4me Methylated Histone H3K4 H3K4me->LSD1 Demethylation H3K4me->GeneExpression Modulates T448 This compound T448->LSD1 Inhibition TherapeuticEffects Potential Therapeutic Effects (e.g., in CNS disorders) GeneExpression->TherapeuticEffects

Figure 2: this compound's mechanism of action as an LSD1 inhibitor.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Logistical Information for Handling Compound T-448

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are for a hypothetical substance, "Compound T-448," and are based on general best practices for handling potent or hazardous pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact agent being used to ensure appropriate safety measures are in place. Adherence to institutional and national safety regulations is mandatory.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent research compounds like this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure to potent research compounds. A risk assessment considering the quantity, physical form, and specific laboratory procedure should determine the level of PPE.

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleevesHigh risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls are the primary means of protection.[1]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[1]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol outlines the steps for safely preparing a stock solution of a potent compound.

Materials:

  • Compound this compound (solid form)

  • Appropriate solvent (e.g., DMSO)

  • Sterile, conical-bottom tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Analytical balance within a ventilated enclosure

Procedure:

  • Preparation: Don all required PPE for handling potent powders. Ensure the work area within the chemical fume hood is clean and decontaminated.

  • Weighing: Tare a sterile conical tube on the analytical balance. Carefully weigh the desired amount of this compound directly into the tube.

  • Solubilization: In the chemical fume hood, add the calculated volume of solvent to the tube containing this compound.

  • Mixing: Securely cap the tube and vortex until the compound is fully dissolved.

  • Labeling: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and preparer's initials.

  • Storage: Store the stock solution under the recommended conditions as specified in the compound's documentation.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.

  • Decontamination: Thoroughly decontaminate the work surface and any equipment used.

Operational and Disposal Plans

A systematic approach to handling potent compounds is essential from receipt to disposal.

Workflow for Handling Potent Compounds:

cluster_receipt Receipt and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receipt Receive Compound storage Store in a Designated, Secure Location receipt->storage ppe Don Appropriate PPE storage->ppe weighing Weighing and Solution Preparation in a Ventilated Enclosure ppe->weighing experiment Perform Experiment weighing->experiment waste_collection Collect Contaminated Waste in Designated Containers experiment->waste_collection disposal Dispose of Waste via Certified Hazardous Waste Vendor waste_collection->disposal

Caption: Workflow for Handling Potent Compounds.

Disposal Plan:

Waste TypeDisposal ProcedureRationale
Unused Compound - Dispose of through a certified hazardous waste vendor. - Ensure the container is compatible with the chemical. - The label should clearly identify the contents as a potent compound.To prevent environmental contamination and ensure regulatory compliance.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.To minimize handling of contaminated items and prevent accidental exposure.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.To prevent cross-contamination and ensure proper disposal of contaminated items.

Emergency Procedures: Chemical Spill

Pre-planning is required to safely respond to chemical spills.[2] Spill kits with instructions, absorbents, and protective equipment must be available.[2]

Emergency Response to a Chemical Spill:

cluster_response Immediate Response cluster_cleanup Spill Cleanup (for minor spills by trained personnel) spill Chemical Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate the area if necessary alert->evacuate attend Attend to injured or contaminated persons evacuate->attend don_ppe Don appropriate PPE attend->don_ppe major_spill For Major Spills: Call Emergency Services attend->major_spill contain Contain the spill using absorbent materials don_ppe->contain neutralize Neutralize if applicable contain->neutralize collect Collect residue and place in a hazardous waste container neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate disposal disposal decontaminate->disposal Dispose of waste

Caption: Emergency Response to a Chemical Spill.

In case of a major spill:

  • Attend to any injured or contaminated persons and remove them from exposure.[2]

  • Alert people in the laboratory to evacuate.[2]

  • If the substance is flammable, turn off all ignition and heat sources.[2]

  • Call emergency services immediately.[2]

  • Keep people away from the spill area until emergency responders arrive.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.